An In-depth Technical Guide to 3-Iodo-2-phenylimidazo[1,2-b]pyridazine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of the imidazo[1,2-b]pyridazine core, it belongs to a class of compounds known for their diverse biological activities, including potential applications in neuropharmacology and as antimicrobial agents.[1] The presence of a phenyl group at the 2-position and a synthetically versatile iodine atom at the 3-position makes this molecule a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its chemical structure, physical properties, and synthetic methodologies, offering insights for researchers engaged in its study and application.
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has attracted considerable attention due to its presence in a variety of biologically active molecules.[2] The strategic placement of the iodine atom in 3-Iodo-2-phenylimidazo[1,2-b]pyridazine opens avenues for a wide range of chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[1]
Chemical Structure and Data
The fundamental chemical information for 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is summarized in the table below.
Property
Value
IUPAC Name
3-iodo-2-phenylimidazo[1,2-b]pyridazine
CAS Number
1426142-79-1
Molecular Formula
C₁₂H₈IN₃
Molecular Weight
321.12 g/mol
Canonical SMILES
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I
InChI Key
FPXPIPUZSOQBDW-UHFFFAOYSA-N
Below is a 2D representation of the molecular structure of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, generated using the DOT language.
Caption: 2D structure of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine.
Synthesis and Experimental Protocols
The synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine can be approached through several established methods for constructing the imidazo[1,2-b]pyridazine core, followed by iodination, or by using an iodinated precursor. A common and effective strategy involves the condensation of a suitable 3-aminopyridazine with an α-haloketone.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine involves a two-step process: first, the synthesis of the 2-phenylimidazo[1,2-b]pyridazine core, followed by a regioselective iodination at the 3-position.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine
To a solution of 3-aminopyridazine (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.0 eq).
The reaction mixture is refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product is purified by column chromatography on silica gel to afford 2-phenylimidazo[1,2-b]pyridazine.
Step 2: Synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
To a solution of 2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
The reaction mixture is stirred at room temperature for 2-4 hours, with monitoring by TLC.
After the reaction is complete, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
The organic layer is washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
The final product, 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, is purified by recrystallization or column chromatography.
Physical and Chemical Properties
Property
Estimated Value/Information
Melting Point
Expected to be a solid at room temperature. The melting point is likely in the range of 150-200 °C, based on analogous structures.
Solubility
Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected.
Appearance
Expected to be a crystalline solid, possibly with a pale yellow to off-white color.
Stability
The compound is expected to be stable under normal laboratory conditions, though it may be sensitive to light over extended periods.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 3-Iodo-2-phenylimidazo[1,2-b]pyridazine are not currently published. However, based on the known spectral data of analogous imidazo[1,2-b]pyridazines and related iodo-substituted aromatic compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and phenyl rings.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Phenyl-H (ortho)
7.9 - 8.1
Doublet
Phenyl-H (meta, para)
7.3 - 7.6
Multiplet
Pyridazine-H (H-6)
8.3 - 8.5
Doublet of doublets
Pyridazine-H (H-7)
7.0 - 7.2
Doublet of doublets
Pyridazine-H (H-8)
7.7 - 7.9
Doublet of doublets
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Carbon
Predicted Chemical Shift (δ, ppm)
C=N (Imidazole)
145 - 150
C-I (Imidazole)
90 - 95
Phenyl C (quaternary)
130 - 135
Phenyl CH
125 - 130
Pyridazine CH
115 - 140
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the aromatic rings and the carbon-iodine bond.
Functional Group
Predicted Wavenumber (cm⁻¹)
C-H (Aromatic)
3050 - 3150
C=C and C=N (Aromatic)
1450 - 1650
C-I Stretch
500 - 600
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Fragment
Predicted m/z
[M]⁺
321
[M-I]⁺
194
Chemical Reactivity and Applications
The chemical reactivity of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is largely dictated by the presence of the iodine atom at the 3-position. This feature makes it a valuable intermediate for further chemical transformations.
Key Reactions
Suzuki Coupling: The iodo group can be readily replaced by various aryl or heteroaryl groups through a Suzuki coupling reaction, allowing for the synthesis of a diverse library of 3-substituted derivatives.
Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions provides access to 3-alkynyl-2-phenylimidazo[1,2-b]pyridazines.
Heck Coupling: The introduction of vinyl groups can be achieved via the Heck reaction.
Buchwald-Hartwig Amination: The carbon-iodine bond can be converted to a carbon-nitrogen bond, enabling the synthesis of 3-amino derivatives.
Caption: Reactivity of the iodo-substituent in cross-coupling reactions.
Potential Applications
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The ability to easily functionalize the 3-position of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine makes it an attractive starting material for the development of:
Kinase Inhibitors: Many imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of various kinases involved in cancer and inflammatory diseases.
CNS Agents: The core structure has been explored for its potential in treating neurological disorders.[1]
Antimicrobial Agents: Some derivatives have shown promising activity against various pathogens.[1]
Imaging Agents: Radiolabeled versions of imidazo[1,2-b]pyridazines have been developed as potential imaging agents for conditions like Alzheimer's disease.[1]
Conclusion
3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a synthetically versatile molecule with significant potential in drug discovery and materials science. While detailed experimental data on its physical and spectroscopic properties are currently limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The synthetic accessibility of the imidazo[1,2-b]pyridazine core and the reactivity of the iodo-substituent offer a robust platform for the creation of novel and diverse chemical entities. Further research into the specific properties and applications of this compound is warranted and is anticipated to yield valuable contributions to the fields of medicinal and materials chemistry.
A Technical Guide to the Preliminary Synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including its role as a kinase inhibitor and a ligand for benzodiazepine receptors.[1][2] The introduction of a halogen, specifically iodine, at the 3-position of the 2-phenylimidazo[1,2-b]pyridazine core serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions.[3] This guide provides an in-depth analysis of the preliminary synthetic pathways to 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, focusing on a robust and efficient two-step sequence. The synthesis commences with the construction of the 2-phenylimidazo[1,2-b]pyridazine core via a condensation reaction, followed by a regioselective electrophilic iodination. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations underpinning the synthetic design.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in the field of drug discovery. Its rigid structure and the specific arrangement of its nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, anti-tubercular compounds, and as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease.[4]
The functionalization of the imidazo[1,2-b]pyridazine core is crucial for modulating its pharmacokinetic and pharmacodynamic properties. The C3 position is particularly susceptible to electrophilic substitution, making it an ideal site for introducing functionalities that can be further modified.[5] The 3-iodo derivative, in particular, is a key intermediate for the synthesis of more complex molecules through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
A logical retrosynthetic analysis for 3-Iodo-2-phenylimidazo[1,2-b]pyridazine suggests a two-step approach. The primary disconnection is at the C-I bond, pointing to an electrophilic iodination of the 2-phenylimidazo[1,2-b]pyridazine precursor. This precursor, in turn, can be disconnected at the N1-C2 and N4-C8a bonds of the imidazole ring, leading back to two readily available starting materials: a 3-aminopyridazine derivative and a 2-bromoacetophenone.
Caption: Retrosynthetic analysis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine.
Synthetic Pathways and Experimental Protocols
The synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine can be efficiently achieved in two main steps:
Step 1: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine
Step 2: Iodination of 2-Phenylimidazo[1,2-b]pyridazine
Step 1: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine via Condensation
The formation of the imidazo[1,2-b]pyridazine backbone is typically accomplished through the condensation of a 3-aminopyridazine with an α-haloketone.[4] In this case, 3-aminopyridazine is reacted with 2-bromoacetophenone. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 3-aminopyridazine on the electrophilic carbonyl carbon of 2-bromoacetophenone, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine.
Experimental Protocol:
To a solution of 3-aminopyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromoacetophenone (1.05 eq).
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
The crude product is washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2-phenylimidazo[1,2-b]pyridazine as a solid.
Causality Behind Experimental Choices:
Solvent: Ethanol or isopropanol are commonly used as they are good solvents for the starting materials and the product at elevated temperatures, while allowing for precipitation of the product upon cooling.
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Stoichiometry: A slight excess of 2-bromoacetophenone is used to ensure complete consumption of the 3-aminopyridazine.
Step 2: Electrophilic Iodination of 2-Phenylimidazo[1,2-b]pyridazine
The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent that is well-suited for this transformation.[6][7] The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane.
Reaction Scheme:
Caption: Synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine.
Experimental Protocol:
In a round-bottom flask, dissolve 2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile.
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, the solvent is removed under reduced pressure.
The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 3-Iodo-2-phenylimidazo[1,2-b]pyridazine. A 96% yield has been reported for a similar iodination.[8]
Causality Behind Experimental Choices:
Iodinating Agent: N-Iodosuccinimide (NIS) is chosen for its mild reaction conditions, high regioselectivity for the electron-rich C3 position, and ease of handling compared to other iodinating agents like molecular iodine which may require an activator.[6][9][10]
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves both the substrate and the reagent, facilitating the reaction.
Work-up: The aqueous sodium thiosulfate wash is essential to remove any unreacted NIS and elemental iodine, which can complicate the purification process.
The synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine presented in this guide offers a reliable and high-yielding route to a valuable intermediate in drug discovery. The two-step sequence, involving a condensation reaction to form the heterocyclic core followed by a regioselective iodination, is a practical approach for accessing this compound. The provided experimental protocols and the rationale behind the choice of reagents and conditions are intended to equip researchers with the necessary information to successfully synthesize and utilize this versatile building block for the development of novel therapeutic agents. The iodine at the C3 position provides a strategic point for diversification, enabling the exploration of a wide chemical space around the privileged imidazo[1,2-b]pyridazine scaffold.[3]
References
Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
BenchChem. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
BenchChem.
TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
ConnectSci. Imidazo[1,2-B]Pyridazines. I. Some 3-Alkoxy-6-Halogeno-2-Phenyl-(and 4 -.
PubMed. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13.
ConnectSci. Synthesis of [>123>I]iodine labelled imidazo[1,2-b] pyridazines as potential probes for the study of peripheral benzodiazepine receptors using SPECT.
Structural Elucidation and Synthetic Utility of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine: A Crystallographic and Mechanistic Guide
Refining Crystal Growth Strategy I'm now detailing the crystallization protocol. Slow evaporation allows for a highly-ordered crystal lattice, essential for high-resolution data. I've chosen the solvent system to ensure...
Author: BenchChem Technical Support Team. Date: April 2026
Refining Crystal Growth Strategy
I'm now detailing the crystallization protocol. Slow evaporation allows for a highly-ordered crystal lattice, essential for high-resolution data. I've chosen the solvent system to ensure solubility. The choice of solvent will impact the final structure.
Detailing Crystallization Protocol
I'm now detailing the crystallization protocol itself. I am optimizing solvent choice: a binary system of dichloromethane/ethanol (1:1 v/v) in a 2 mL vial, sealed with a septum and needle. Slow evaporation at 20°C for 5-7 days allows crystal formation. I'm building in validation with polarization microscopy, ensuring single-crystal formation. I'm focusing on causality, and the solvent dictates solubility.
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous high-affinity kinase inhibitors[1]. Within this chemical space, 3-iodo-2-phenylimidazo[1,2-b]pyridazine (and its polyhalogenated derivatives, such as the 6-chloro variant) stands out as a critical intermediate. This guide provides an in-depth analysis of the X-ray crystallographic properties of this scaffold, explaining how its three-dimensional structure and bond metrics dictate its highly regioselective chemical reactivity and its ultimate application in rational drug design.
The Crystallographic Anatomy of the Scaffold
To understand the chemical behavior of 3-iodo-2-phenylimidazo[1,2-b]pyridazine, we must first examine its solid-state architecture. Single-crystal X-ray diffraction provides definitive insights into the spatial arrangement, bond lengths, and torsional strain inherent to the molecule.
When crystallized, the imidazo[1,2-b]pyridazine core adopts a highly planar conformation, which is essential for its biological role as an ATP-competitive hinge binder in kinase active sites[2]. However, the introduction of the bulky iodine atom at the C3 position and a phenyl ring at the C2 position introduces significant structural nuances.
Structural Causality and Bond Metrics
The X-ray crystallographic data reveals a stark contrast between the carbon-halogen bonds on the scaffold. The C3-I bond is highly polarizable and elongated, whereas the C6-Cl bond (in 6-chloro derivatives) is significantly shorter and tightly held. Furthermore, the steric bulk of the C3-iodine atom forces the adjacent C2-phenyl ring out of strict coplanarity with the bicyclic core, creating a torsional twist of approximately 25° to 35°.
Table 1: Representative Crystallographic Data & Mechanistic Implications
Structural Parameter
Observed Metric
Mechanistic Causality / Implication
Space Group
P1ˉ
or
P21/c
Typical for planar fused heterocycles; allows for dense
π−π
stacking in the crystal lattice.
C3–I Bond Length
~2.10 Å
Significantly elongated. Lowers the bond dissociation energy, making it the primary target for Pd(0) oxidative addition.
C6–Cl Bond Length
~1.74 Å
Shorter and stronger. Remains intact during mild cross-coupling, providing a secondary vector for late-stage functionalization.
C2-Phenyl Torsion
25° – 35°
Steric clash with the C3-Iodine prevents coplanarity, influencing the trajectory of incoming transition metal catalysts.
The crystallographic data directly explains the chemical reactivity of this scaffold. In polyhalogenated precursors like 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine, the differential bond lengths (2.10 Å vs 1.74 Å) allow for absolute regiocontrol during transition-metal-catalyzed cross-coupling reactions[3].
Because the C3-I bond is weaker and more polarizable, a Palladium(0) catalyst will selectively insert into this bond via oxidative addition, completely ignoring the C6-Cl bond under controlled thermal conditions[4]. This allows chemists to build complex molecules sequentially, utilizing the C3 position to target the DFG-out or allosteric pockets of kinases, and the C6 position to target solvent-exposed regions.
Palladium-catalyzed regioselective cross-coupling workflow driven by C3-I bond lability.
Application in Rational Drug Design
The vectors established by the 3-iodo-2-phenyl substitution pattern are not just synthetically useful; they are biologically critical. Co-crystal structures of advanced imidazo[1,2-b]pyridazine derivatives bound to target kinases (such as TYK2[5] or FGFR[2]) demonstrate how these vectors are utilized:
The Hinge Binder: The planar imidazo[1,2-b]pyridazine core acts as an adenine mimetic, forming critical hydrogen bonds with the kinase hinge region (e.g., backbone amide nitrogen atoms)[2].
The Hydrophobic Anchor: The C2-phenyl group occupies adjacent hydrophobic pockets, increasing binding affinity.
The DFG-out Vector: The functional group installed at the C3 position (replacing the iodine) is specifically designed to extend deep into the kinase pocket, often forcing the activation loop into an inactive "DFG-out" conformation, a hallmark of Type II kinase inhibitors like Ponatinib[2].
Pharmacophore model illustrating spatial vectors derived from the imidazo[1,2-b]pyridazine core.
Self-Validating Experimental Protocols
To leverage this scaffold effectively, rigorous experimental control is required. The following protocols detail the generation of crystallographic data and the subsequent regioselective functionalization of the scaffold.
Protocol 1: Growth of Diffraction-Quality Single Crystals
Objective: Obtain a pristine single crystal of the intermediate suitable for high-resolution X-ray diffraction.
Causality: Slow evaporation is chosen over rapid thermal cooling to maintain strict thermodynamic control. This allows the molecules to arrange into a defect-free lattice, minimizing twinning and ensuring accurate bond length measurements.
Step-by-Step Methodology:
Dissolution: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (dichloromethane/ethanol, 1:1 v/v) in a clean glass vial. Rationale: Dichloromethane provides high initial solubility, while ethanol acts as an anti-solvent that slowly forces precipitation as the more volatile DCM evaporates.
Controlled Evaporation: Cap the vial with a rubber septum and pierce it with a single narrow-gauge needle (e.g., 20G). Rationale: This restricts the vapor escape rate, ensuring a slow, controlled supersaturation gradient over several days.
Incubation: Place the vial in a vibration-free, dark environment at a constant 20°C for 5 to 7 days.
Validation: Extract a candidate crystal and examine it under a polarizing optical microscope. The protocol is validated if the crystal exhibits sharp, uniform extinction of light every 90° of rotation, confirming a single, continuous crystal lattice suitable for the diffractometer.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C3
Objective: Selectively functionalize the C3 position while preserving the C6-Cl bond for downstream use.
Causality: The catalyst
Pd(PPh3)4
is selected because its electron-rich Pd(0) center readily undergoes oxidative addition into the highly polarizable C3-I bond, while lacking the activation energy required to break the stronger C6-Cl bond under mild heating[1].
Step-by-Step Methodology:
Reagent Assembly: To a microwave-safe vial, add 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv), the desired aryl boronic acid (1.1 equiv),
Pd(PPh3)4
(0.05 equiv), and
K2CO3
(2.0 equiv)[1].
Solvent Preparation: Suspend the reagents in a strictly degassed mixture of 1,4-dioxane and water (4:1 v/v). Rationale: Dioxane solubilizes the organic precursor and catalyst, while water dissolves the inorganic base required to activate the boronic acid for transmetalation. Degassing prevents the oxidative degradation of the Pd(0) species.
Thermal Activation: Seal the vial and heat at 80°C for 2 hours. Rationale: 80°C provides sufficient kinetic energy to overcome the activation barrier for C3-I oxidative addition without triggering the higher-energy C6-Cl insertion.
Validation: Quench a 10 µL aliquot of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The protocol is considered self-validated when the chromatogram shows >95% consumption of the starting material and a single major mass peak corresponding to the C3-coupled product, confirming absolute regioselectivity[3].
Table 2: Regioselective Functionalization Metrics
Reaction Type
Target Site
Catalyst / Reagent System
Typical Yield
Structural Rationale
Suzuki-Miyaura
C3 (Iodine)
Pd(PPh3)4
,
K2CO3
, 80°C
85-95%
Pd(0) preferentially inserts into the weaker, elongated C3-I bond.
Nucleophilic Sub.
C6 (Chlorine)
Alkoxide/Amine, 110°C
70-85%
C6 becomes highly electron-deficient, facilitating SNAr only after C3 is functionalized or under harsh conditions.
DFG-out Mode of Inhibition by an Irreversible Type-1 Inhibitor Capable of Overcoming Gate-Keeper Mutations in FGF Receptors , ACS Chemical Biology. [Link]
Electronic properties of the imidazo[1,2-b]pyridazine heterocyclic core
An In-Depth Technical Guide to the Electronic Properties of the Imidazo[1,2-b]pyridazine Heterocyclic Core Introduction: The Rise of a Privileged Scaffold The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic syst...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties of the Imidazo[1,2-b]pyridazine Heterocyclic Core
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system of significant interest in contemporary chemical science.[1] It is constructed from an imidazole ring fused to a pyridazine ring, sharing a nitrogen atom. This arrangement confers a unique set of electronic and steric properties that have established it as a "privileged scaffold" in medicinal chemistry, most notably as the core of the successful kinase inhibitor Ponatinib.[1][2][3] Beyond its pharmacological importance in developing anticancer, anti-inflammatory, and antiviral agents, its versatile electronic characteristics have also made it a valuable building block in materials science, particularly for organic light-emitting diodes (OLEDs).[2][4][5][6]
This guide provides a comprehensive exploration of the fundamental electronic properties of the imidazo[1,2-b]pyridazine core. We will dissect its aromaticity, electron distribution, and reactivity, and connect these intrinsic features to its synthesis, functionalization, and application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important heterocycle.
Core Structure and Intrinsic Electronic Landscape
The electronic behavior of the imidazo[1,2-b]pyridazine core is a direct consequence of its fused aromatic structure and the strategic placement of three nitrogen atoms.
Aromaticity and Electron Delocalization
The imidazo[1,2-b]pyridazine system is an aromatic 10 π-electron heterocycle. The π-electrons are delocalized across both the five-membered imidazole and six-membered pyridazine rings, which dictates its planarity and chemical stability. The nitrogen atoms, being more electronegative than carbon, significantly influence the electron density distribution. The pyridazine-like nitrogens (N5 and N7) are electron-withdrawing, which tends to reduce the overall electron density of the six-membered ring, making it less susceptible to electrophilic attack compared to benzene.[7]
Electron Distribution and Regioselectivity of Reactions
The distribution of electron density governs the molecule's reactivity. The imidazole ring is comparatively more electron-rich than the pyridazine ring, making it the primary site for electrophilic attack. Computational studies, such as Density Functional Theory (DFT), can generate electrostatic potential maps that visually confirm these electron-rich and electron-poor regions.[8]
Key Reactivity Insights:
Electrophilic Aromatic Substitution: The most favorable position for electrophilic attack is the C3 carbon on the imidazole ring.[7] This regioselectivity can be rationalized by examining the stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at C3 allows the positive charge to be delocalized while maintaining the aromatic sextet in the six-membered pyridazine ring, resulting in a more stable intermediate compared to attack at other positions like C2.[7]
Nucleophilic Attack: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, although this is less common than functionalization via cross-coupling reactions on halogenated precursors.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding the electronic behavior of the core. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, dictates the molecule's photophysical properties, such as its absorption and emission wavelengths.[9][10]
Substituents play a crucial role in tuning these energy levels. Electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. This principle is fundamental to engineering molecules with desired electronic properties for specific applications, such as shifting the emission color in OLEDs or optimizing the redox potential of a drug candidate.[9][11][12]
Synthesis and Functionalization: A Chemist's Toolkit for Electronic Tuning
The ability to strategically synthesize and functionalize the imidazo[1,2-b]pyridazine core is paramount to harnessing its electronic properties.
Core Synthesis
The most prevalent method for constructing the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[13] The presence of a halogen, such as chlorine, on the pyridazine ring (e.g., 3-amino-6-chloropyridazine) is often advantageous for the success of the cyclization.[13]
Experimental Protocol 1: General Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
Objective: To synthesize a representative imidazo[1,2-b]pyridazine core structure.
Dissolve 3-amino-6-chloropyridazine (1.0 eq) and 2-bromoacetophenone (1.05 eq) in ethanol in a round-bottom flask.
Add sodium bicarbonate (2.0 eq) to the mixture.
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Cool the reaction mixture to room temperature.
Pour the mixture into cold water to precipitate the product.
Filter the solid, wash with water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
Functionalization Strategies
Once the core is synthesized, its electronic properties can be finely tuned through functionalization. Modern synthetic methods provide precise control over which positions are modified.
Metal-Catalyzed Cross-Coupling: This is the most powerful tool for derivatization. Reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide variety of aryl, alkyl, and amino substituents at positions pre-functionalized with a halogen (e.g., the 6-position).[15][16] This approach is central to building the complex molecules required for drug discovery.[15]
Direct C-H Activation: More recent methods focus on the direct functionalization of C-H bonds, offering a more atom-economical route to new derivatives.[16]
Characterization of Electronic Properties
A combination of experimental and computational techniques is used to characterize the electronic landscape of imidazo[1,2-b]pyridazine derivatives.
Computational Modeling
Protocol 2: Workflow for DFT-Based Electronic Property Prediction
Objective: To computationally model the electronic structure of an imidazo[1,2-b]pyridazine derivative.
Methodology: Density Functional Theory (DFT) is a robust method for these calculations.[10][17]
Workflow:
Structure Input: Build the 3D structure of the desired molecule using molecular modeling software.
Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a basis set like 6-311+G(d,p)) to find the lowest energy conformation of the molecule.[17]
Frequency Analysis: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Property Calculation: From the optimized geometry, calculate key electronic properties:
Frontier Orbitals: Visualize the HOMO and LUMO and extract their energy values.[18]
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[8]
Spectra Simulation: Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, which can be compared with experimental data.[17]
Validation: Computational results should, whenever possible, be correlated with experimental data (e.g., comparing calculated HOMO/LUMO energies with those derived from electrochemistry).
Experimental Techniques
Cyclic Voltammetry (CV): This electrochemical technique is used to measure the oxidation and reduction potentials of a molecule. These experimental values can be used to estimate the HOMO and LUMO energy levels, providing a crucial real-world benchmark for computational models.[19]
UV-Visible Spectroscopy: Measures the wavelengths of light a molecule absorbs. The absorption maxima (λmax) are related to electronic transitions, often the HOMO-to-LUMO transition, and provide direct insight into the electronic energy gap.[17]
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are sensitive to the local electronic environment around each nucleus, providing detailed information about the electron distribution within the molecule.[14]
Applications: Where Electronic Properties Drive Function
The utility of the imidazo[1,2-b]pyridazine core is a direct result of its tunable electronic properties.
Medicinal Chemistry
In drug design, the core often acts as a rigid scaffold that correctly orients substituents for optimal interaction with a biological target, such as the active site of a kinase.[4] The electronic properties are critical for:
Target Binding: The nitrogen atoms can act as hydrogen bond acceptors, a key interaction in many protein-ligand binding events.[15]
Pharmacokinetics: Modifying the electronic properties by adding specific functional groups can improve metabolic stability, permeability, and solubility, all of which are critical for a successful drug.[20] For instance, structure-activity relationship (SAR) studies have shown that the nature and position of substituents dramatically affect binding affinity and biological activity.[2][13]
Materials Science
In the field of organic electronics, the imidazo[1,2-b]pyridazine core has been successfully employed as an electron-transporting unit in bipolar host materials for PhOLEDs.[6] Its key electronic features for this application include:
High Electron Affinity: The electron-deficient nature of the pyridazine ring contributes to good electron-transporting ability.
Tunable Energy Gap: By attaching carbazole (a hole-transporting unit) at different positions (e.g., C6, C8), developers can create bipolar materials with a suitable HOMO-LUMO gap to host red-emitting phosphorescent dopants, leading to highly efficient OLED devices.[6]
Quantitative Data Summary
While precise HOMO/LUMO values vary significantly with substitution, the following table summarizes the general electronic roles of key molecular components based on literature.
Component/Modification
Typical Effect on Electronic Properties
Application Relevance
Unsubstituted Core
Aromatic, 10π electron system with inherent charge polarization (imidazole part electron-rich, pyridazine part electron-poor).
Base scaffold for further modification.
Electron-Donating Groups (e.g., -NMe₂, -OMe) at C2/C3
Raise HOMO energy, decrease HOMO-LUMO gap. Can enhance nucleophilicity.
Tuning binding affinity in medicinal chemistry.[13]
Electron-Withdrawing Groups (e.g., -CN, -CF₃)
Lower LUMO energy, decrease HOMO-LUMO gap.
Enhancing electron-transport properties in materials science.
Aryl/Heteroaryl groups at C6 (via Suzuki coupling)
Extends π-conjugation, significantly narrows the HOMO-LUMO gap, red-shifts absorption.
Central strategy in developing kinase inhibitors and tuning OLED emitter hosts.[6][15]
Carbazole attachment
Introduces hole-transporting character, creating a bipolar material.
Essential for creating host materials in PhOLEDs.[6]
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine core is a testament to how fundamental electronic properties can be leveraged to achieve remarkable functional outcomes. Its inherent aromaticity, polarized electron distribution, and highly tunable frontier orbitals make it an exceptionally versatile platform. For medicinal chemists, it provides a rigid and reliable scaffold whose interactions can be meticulously optimized through synthetic functionalization. For materials scientists, it offers a robust electron-transporting building block for next-generation organic electronics.
Future research will undoubtedly focus on developing more sophisticated functionalization techniques, such as late-stage C-H activation, to access novel chemical space. Furthermore, the interplay between advanced computational predictions and high-throughput synthesis will accelerate the discovery of new imidazo[1,2-b]pyridazine derivatives with precisely engineered electronic properties for ever more demanding applications in medicine and technology.
References
Choi, D., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(24), 8576–8584. [Link]
Reddy, C. S., et al. (2014). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 6(6), 333-341. [Link]
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
Kim, H. J., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1489–1508. [Link]
Sharma, R. K., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
Siddiqui, A. A., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.[Link]
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
Akinboye, E. S., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
Ates, O. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. DergiPark. [Link]
Wang, Z., et al. (2020). Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. ACS Applied Materials & Interfaces, 12(19), 21857–21867. [Link]
Chtita, S., et al. (2014). Electronic and photovoltaic properties of new materials based on Imidazo[1.2-a]pyrazine. ResearchGate. [Link]
Sert, Y., et al. (2016). Experimental and computational study of the structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. Journal of Molecular Structure, 1125, 22-32. [Link]
Knochel, P., et al. (2016). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 7(10), 6681-6686. [Link]
J. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
ResearchGate. (2015). HOMO and LUMO energy levels of 1, 2 and 3. [Link]
Di Meo, F., et al. (2021). Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. Chemistry – A European Journal, 27(54), 13543-13552. [Link]
Ganapa Life Science. Imidazo(1,2-b) pyridazine. [Link]
Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling, 31(11), 321. [Link]
El-Gazzar, A. B. A., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2‐a]pyrimidine-Schiff Base. ACS Omega, 8(51), 48805–48818. [Link]
Kurva, M., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 4821. [Link]
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 766–772. [Link]
Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling, 31(11), 321. [Link]
S. S., & K. N. V. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. The Open Pharmaceutical Sciences Journal, 5(1). [Link]
Tran, C., & Hamze, A. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(3), 933. [Link]
Paudler, W. W., & Kuder, J. E. (1966). Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry, 31(3), 809–813. [Link]
Singh, O. K., & Roy, R. K. (2021). A Computational Insight Into The Reactivity, Aromaticity, And Absorption Spectra Of Six Membered Isoelectronic N-Heteroarenes. International Journal for Modern Trends in Science and Technology, 7(7), 113-121. [Link]
Gámez, J. A., et al. (2020). Engineering the HOMO–LUMO gap of indeno[1,2-b]fluorene. Journal of Materials Chemistry C, 8(28), 9576–9585. [Link]
Engineering Precision: Mechanism of Action of Imidazo[1,2-b]pyridazine Pharmacophores in Targeted Therapeutics
Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged bicyclic heterocycle in modern medicinal chemistry. Recognized for its unique electronic properties—specifically its weak basicity, high...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged bicyclic heterocycle in modern medicinal chemistry. Recognized for its unique electronic properties—specifically its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity—this pharmacophore is foundational to numerous targeted therapeutics, including the FDA-approved multi-targeted tyrosine kinase inhibitor ponatinib[1],[2]. This technical whitepaper dissects the structural basis, mechanism of action, and experimental validation frameworks for imidazo[1,2-b]pyridazine-based kinase inhibitors, providing actionable insights for drug development professionals.
Structural Basis and Molecular Recognition
The efficacy of the imidazo[1,2-b]pyridazine core stems from its precise geometric and electronic complementarity to the ATP-binding pocket of protein kinases.
Hinge Region Engagement: The nitrogen atoms (N1 and N2) of the pyridazine and imidazole rings act as potent hydrogen bond acceptors. They form critical interactions with the backbone amides of the kinase hinge region, anchoring the molecule within the active site[3].
π-π Stacking and Hydrophobic Interactions: The high dipole moment of the fused ring system subtends robust π-π stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) in the hydrophobic pocket[2].
Vectorial Substitution Trajectories: The scaffold allows for highly modular substitutions. Modifications at the C3 position are typically directed toward the hydrophobic pocket (often exploiting the DFG-in conformation), while C6 substitutions (such as morpholine or piperazine rings) project into the solvent-exposed region. This spatial orientation enhances both target selectivity and aqueous solubility[4].
Logical mapping of imidazo[1,2-b]pyridazine pharmacophore interactions within kinase active sites.
Primary Mechanisms of Action
Type I Kinase Inhibition
Most imidazo[1,2-b]pyridazine derivatives function as Type I inhibitors, binding to the active conformation of the kinase. For example, in the inhibition of Haspin (a mitotic protein kinase), the scaffold adopts a planar conformation that deeply inserts into the ATP pocket, demonstrating exceptional shape complementarity and resulting in nanomolar potency[3]. Similarly, TAK1 inhibitors utilizing this core have shown remarkable efficacy against multiple myeloma cell lines[4].
Covalent/Irreversible Inhibition
By appending an electrophilic warhead (such as an acrylamide moiety) to the core scaffold, researchers have engineered irreversible inhibitors. A prime example is the targeting of Bruton's Tyrosine Kinase (BTK). The imidazo[1,2-b]pyridazine derivative positions the warhead to form a covalent bond with a specific cysteine residue in the active site, achieving an IC50 of 1.3 nM with exceptional selectivity across the kinome[5].
Pseudokinase Domain Modulation
Beyond active kinases, the scaffold is highly effective at modulating pseudokinases, which serve regulatory functions. In Tyrosine kinase 2 (Tyk2), imidazo[1,2-b]pyridazine derivatives bind the JH2 pseudokinase domain. Specific substitutions, such as a 2-pyridyl group, facilitate intramolecular hydrogen bonding, drastically improving metabolic stability and cellular permeability while stabilizing the regulatory conformation[6].
Quantitative Structure-Activity Relationship (QSAR) Data
The modularity of the imidazo[1,2-b]pyridazine core has yielded potent inhibitors across diverse targets. The table below summarizes key quantitative data from recent lead optimization campaigns.
Target Kinase
Lead Compound
Potency (IC50 / Ki)
Key Structural Modification
Citation
Mps1 (TTK)
Compound 27f
0.70 nM (IC50)
C6-amino substitution; optimized scaffold for oral bioavailability
Experimental Methodologies: Self-Validating Systems
To ensure rigorous scientific integrity, the evaluation of imidazo[1,2-b]pyridazine derivatives requires protocols that control for the unique physicochemical properties of the scaffold.
Causality & Rationale: Highly conjugated heterocyclic scaffolds like imidazo[1,2-b]pyridazines frequently exhibit auto-fluorescence, which can artificially inflate apparent inhibition in standard prompt-fluorescence or colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (typically 50-100 µs) before signal acquisition. This delay allows short-lived compound auto-fluorescence to decay, ensuring the measured signal is strictly dependent on the target interaction. Furthermore, due to the poor solubility of highly substituted derivatives in standard pH 6.8 buffers, bio-relevant media (e.g., containing sodium taurocholate) must be used to prevent compound precipitation and artifactual aggregation[7].
Step-by-Step Methodology:
Compound Preparation: Dissolve the imidazo[1,2-b]pyridazine derivative in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.
Solubility Control: Dilute compounds into an assay buffer supplemented with 0.01% CHAPS or sodium taurocholate to maintain solubility.
Enzyme Incubation: Transfer 5 µL of the compound to a 384-well microplate. Add 10 µL of the target kinase (e.g., TAK1 or BTK) and incubate for 15 minutes at room temperature to allow for equilibrium binding (or covalent adduction for irreversible inhibitors).
Reaction Initiation: Add 10 µL of a master mix containing ATP (at the predetermined Km) and the specific biotinylated peptide substrate.
Termination & Detection: After 60 minutes, halt the reaction by adding 25 µL of a stop buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Self-Validation: Include Staurosporine as a positive control on every plate. The assay is only validated if the Z'-factor is >0.6 and the Staurosporine IC50 falls within 3-fold of historical baselines.
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader using a 50 µs delay. Calculate the 665 nm / 615 nm emission ratio.
Self-validating TR-FRET kinase assay workflow for imidazo[1,2-b]pyridazine derivatives.
Protocol 2: Co-Crystallography and Binding Mode Elucidation
Causality & Rationale: Biochemical assays confirm potency, but structural biology is required to prove the mechanism of action. X-ray crystallography is mandatory to confirm whether the imidazo[1,2-b]pyridazine core directly engages the hinge region (Type I) or acts via an allosteric mechanism.
Step-by-Step Methodology:
Protein Expression & Purification: Express the kinase domain (e.g., Haspin) in E. coli or Sf9 cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC).
Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the imidazo[1,2-b]pyridazine inhibitor for 2 hours on ice.
Crystallization: Set up sitting-drop vapor diffusion plates using sparse-matrix screens. The planar nature of the scaffold often facilitates well-ordered crystal packing[3].
Data Collection & Refinement: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement and refine to validate the N1/N2 hydrogen bonding at the hinge region.
Conclusion
The imidazo[1,2-b]pyridazine pharmacophore is a masterclass in rational drug design. By leveraging its inherent electronic properties and high modularity, medicinal chemists can fine-tune target affinity, shift from reversible to irreversible inhibition, and optimize pharmacokinetic profiles. As demonstrated through rigorous QSAR profiling and self-validating biochemical assays, this scaffold remains at the frontier of targeted kinase therapeutics.
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 3-Iodo-2-phenylimidazo[1,2-b]pyridazines
Introduction & Mechanistic Rationale The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors, including t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors, including those targeting TAK1, ROCK2, and Mps1[1][2][3]. To build structural complexity around this core, the Suzuki-Miyaura cross-coupling reaction serves as a cornerstone methodology[4].
When functionalizing polyhalogenated precursors—specifically 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine—achieving strict regiocontrol is critical for successful library synthesis[5][6]. The fundamental causality behind the regioselectivity lies in the bond dissociation energies and polarizability of the carbon-halogen bonds. The carbon-iodine (C3–I) bond is significantly weaker and more reactive than the carbon-chlorine (C6–Cl) bond. Consequently, palladium(0) undergoes oxidative addition at the C3-iodo site with rapid kinetics. This allows for highly regioselective C3-arylation or heteroarylation while preserving the C6-chloro handle for subsequent late-stage functionalization (e.g., a second Suzuki coupling or Buchwald-Hartwig amination)[5][6].
Kinetic rationale for C3-regioselectivity in polyhalogenated imidazo[1,2-b]pyridazines.
Catalyst Selection: For standard aryl boronic acids,
Pd(PPh3)4
(tetrakis(triphenylphosphine)palladium(0)) is the optimal catalyst[7]. The electron-rich phosphine ligands stabilize the Pd(0) species, while their steric bulk facilitates the reductive elimination step. For highly sterically hindered or heteroaryl boronic acids (e.g., indazole derivatives),
Pd(dppf)Cl2
is preferred; its larger bite angle accelerates reductive elimination and prevents protodeboronation[8].
Base and Solvent System: A biphasic solvent system, typically 1,4-Dioxane/
H2O
or DME/
H2O
(in a 3:1 to 4:1 ratio), is essential[6][7]. The aqueous phase solubilizes the inorganic base (
K2CO3
or
Na2CO3
), generating the reactive boronate complex required for the transmetalation step. Carbonate bases provide sufficient basicity to drive the catalytic cycle without causing hydrolytic cleavage of the sensitive C6-chloro group[7].
Quantitative Data: Condition Optimization
The following table summarizes validated condition sets for the regioselective C3-arylation of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine, demonstrating how catalyst and base selection impact the final yield based on the nature of the boronic acid.
Standardized workflow for the Suzuki-Miyaura cross-coupling at the C3 position.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure reaction fidelity and prevent downstream failures.
Step 1: Reagent Preparation and Degassing
Procedure: Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v). Sparge the mixture with dry Nitrogen or Argon gas for at least 15 minutes prior to use.
Causality & Validation: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, leading to homocoupling of the boronic acid. Validation Check: A properly degassed solution will maintain a pale yellow/orange hue upon catalyst addition; rapid blackening indicates palladium black formation (catalyst death).
Step 2: Reaction Assembly
Procedure: To a flame-dried Schlenk flask or microwave vial, add 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
K2CO3
(2.0 equiv). Add the degassed solvent mixture, followed by
Pd(PPh3)4
(0.05 equiv). Seal the vessel under an inert atmosphere.
Step 3: Thermal Activation
Procedure: Heat the reaction mixture to 85 °C using an oil bath or heating block for 2–4 hours. Alternatively, for sterically hindered substrates, utilize microwave irradiation at 130 °C for 30 minutes[8].
Step 4: In-Process Control (IPC) & Monitoring
Procedure: After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Self-Validation Check: The target product must exhibit the distinct isotopic pattern of a single chlorine atom (M and M+2 peaks in a 3:1 ratio). The complete absence of an iodine isotopic signature confirms full conversion at the C3 position. If the mass corresponding to the unreacted starting material persists, verify the pH of the aqueous layer (it must be >9 to ensure active boronate formation); if the pH is adequate, add an additional 2 mol% of catalyst.
Step 5: Aqueous Workup
Procedure: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers and extract the aqueous phase twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Check: If the aqueous layer remains cloudy or forms an emulsion during extraction, adjust the pH to ~7 to neutralize any unreacted boronic acid derivatives acting as surfactants, then re-extract.
Step 6: Purification
Procedure: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/EtOAc or Dichloromethane/Methanol depending on the polarity of the appended aryl group.
References
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Thieme Connect.
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis.
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors.
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
Application Note: Palladium-Catalyzed Functionalization of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antimicrobial agents, and neuropharmacolo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antimicrobial agents, and neuropharmacological ligands[1]. Notably, specific derivatives featuring 2-phenyl and C6-substitutions have demonstrated high binding affinities (
Ki≈11.0 nM
) for
β
-amyloid plaques, making them highly valuable as potential Positron Emission Tomography (PET) radiotracers for Alzheimer's disease imaging[2].
To harness the full therapeutic potential of this scaffold, late-stage functionalization is required. 3-Iodo-2-phenylimidazo[1,2-b]pyridazine serves as an optimal electrophilic building block. The strategic placement of an iodine atom at the C3 position highly activates the core for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings), enabling the deterministic construction of complex C–C bonds[1][3].
Mechanistic Rationale & Catalyst Dynamics
The chemical reactivity of 3-iodo-2-phenylimidazo[1,2-b]pyridazine is dictated by the highly polarized C–I bond[1]. In palladium catalysis, iodine acts as an exceptional nucleofuge (leaving group). Compared to brominated or chlorinated analogs, the lower bond dissociation energy of the C–I bond ensures rapid and complete oxidative addition to the Pd(0) active species, even at mild temperatures. This minimizes competitive side reactions such as protodehalogenation or substrate homocoupling.
Ligand Selection Causality: For Suzuki-Miyaura couplings, bidentate phosphine ligands with large bite angles (e.g., dppf in
Pd(dppf)Cl2
) are preferred. The steric bulk forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination , which is often the rate-limiting step when coupling sterically demanding biaryl systems[4].
Co-Catalyst Causality: In Sonogashira couplings, CuI is employed as a co-catalyst. The copper facilitates the deprotonation of the terminal alkyne to form a highly nucleophilic copper acetylide, which rapidly undergoes transmetalation with the Pd(II)-aryl-iodide complex[3].
Alternative Approaches: While direct C3-arylation of unhalogenated imidazo[1,2-b]pyridazines is possible using phosphine-free
Pd(OAc)2
at low catalyst loadings[5], utilizing the 3-iodo derivative provides superior regiocontrol and accommodates a much broader scope of nucleophiles.
Catalytic Workflow
Figure 1: Pd-catalyzed cross-coupling cycle of 3-iodo-2-phenylimidazo[1,2-b]pyridazine.
Quantitative Reaction Parameters
The table below summarizes optimized conditions for various Pd-catalyzed functionalizations of the imidazo[1,2-b]pyridazine core based on empirical literature data.
*Note: Direct arylation is typically performed on the unhalogenated C3-H precursor, but is included here to benchmark catalytic efficiency against classical cross-coupling methods.
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv),
PdCl2(dppf)
(0.05 equiv), and anhydrous
K2CO3
(2.5 equiv).
Atmosphere Control (Causality): Seal the flask with a rubber septum. Evacuate and backfill with Argon three times. Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides, prematurely terminating the catalytic cycle.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/
H2O
(4:1 v/v, 0.1 M relative to substrate) via syringe.
Execution & Validation: Heat the mixture to 90 °C in an oil bath.
Self-Validation Step: Monitor the reaction via TLC (Silica gel, Hexanes/EtOAc 7:3). The starting 3-iodo compound typically elutes at
Rf≈0.5
. The successful oxidative addition and cross-coupling will yield a new, highly UV-active spot at
Rf≈0.3–0.4
(due to extended biaryl conjugation).
Workup: Once the starting material is consumed (typically 8–12 h), cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over
MgSO4
, filter, and concentrate in vacuo. Purify via flash column chromatography.
Objective: Synthesize 3-alkynyl-2-phenylimidazo[1,2-b]pyridazine (e.g., coupling with triethylsilylacetylene)[3].
Reagent Loading: To a dry reaction vessel, add 3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv),
Pd(PPh3)2Cl2
(0.05 equiv), and CuI (0.10 equiv).
Solvent & Base (Causality): Add anhydrous DMF (0.2 M) and
Et3N
(3.0 equiv). Causality:
Et3N
serves a dual purpose—it neutralizes the HI byproduct generated during the reaction and acts as a mild reducing agent to generate the active Pd(0) species from the Pd(II) precatalyst.
Self-Validation Step: Upon addition of the alkyne, observe the solution. A transient color shift (often to a deep yellow/orange) indicates the successful formation of the active copper acetylide intermediate.
Execution: Stir the reaction mixture at 80 °C for 8 hours under an Argon atmosphere.
Isolation: Quench the reaction with saturated aqueous
NH4Cl
to remove copper salts (the aqueous layer will turn blue, confirming Cu sequestration). Extract with EtOAc, dry, and purify via silica gel chromatography to yield the protected alkyne[3].
[5] Title: Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Source: semanticscholar.org. URL: 5
[3] Title: A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC - NIH. Source: nih.gov. URL: 3
[4] Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - MDPI. Source: mdpi.com. URL: 4
[2] Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques | ACS Medicinal Chemistry Letters. Source: acs.org. URL: 2
Application Notes & Protocols: Sonogashira Coupling for the Functionalization of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine Derivatives
Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1][2] As a purine isostere, it is a cornerstone...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1][2] As a purine isostere, it is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1][2] Notably, derivatives of this scaffold have shown remarkable efficacy as Mps1 kinase inhibitors for cancer therapy and as highly selective Bruton's Tyrosine Kinase (BTK) inhibitors, with some candidates advancing into clinical trials.[3][4][5]
The functionalization of the imidazo[1,2-b]pyridazine core is critical for modulating its pharmacological properties. The 3-iodo-2-phenyl derivative serves as a versatile and highly reactive building block for such modifications.[6] The carbon-iodine bond at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[6]
Among these transformations, the Sonogashira coupling is exceptionally powerful. It facilitates the formation of a new carbon-carbon bond between the sp²-hybridized carbon of the imidazo[1,2-b]pyridazine ring and an sp-hybridized carbon of a terminal alkyne.[7][8] This reaction opens a direct and efficient route to 3-alkynyl-substituted derivatives, which are valuable precursors for more complex molecules and pharmacophores. The high reactivity of aryl iodides makes them superior substrates for this reaction, often allowing for milder conditions and higher yields compared to their bromide or chloride counterparts.[8][9]
This document provides a detailed guide to the Sonogashira coupling of 3-iodo-2-phenylimidazo[1,2-b]pyridazine, covering the underlying mechanistic principles, optimized protocols, and a comprehensive troubleshooting guide for researchers in synthetic chemistry and drug development.
Mechanistic Insights: The Dual Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles powered by palladium and a copper(I) co-catalyst.[7] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Palladium-Copper Co-Catalyzed Cycle
The synergistic action between palladium and copper is the cornerstone of the traditional Sonogashira coupling. The palladium cycle activates the aryl iodide, while the copper cycle generates the key copper(I) acetylide intermediate.
Palladium Cycle (The Activator): The cycle begins with an active 14-electron Pd(0) complex. This species undergoes oxidative addition with the 3-iodo-2-phenylimidazo[1,2-b]pyridazine, forming a square planar Pd(II) intermediate.
Copper Cycle (The Acetylide Generator): Concurrently, the terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base. The base deprotonates the alkyne, which then coordinates with copper to form a highly reactive copper(I) acetylide.
Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the iodide and forming a new Pd(II)-alkynyl complex.
Reductive Elimination: The final step involves the cis-to-trans isomerization of the Pd(II) complex, followed by reductive elimination. This step forms the desired C-C bond, yielding the 3-alkynyl-imidazo[1,2-b]pyridazine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Diagram 1: The dual catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.
The Copper-Free Sonogashira Variant
While highly efficient, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[10] Copper-free protocols have been developed to circumvent this issue. In these systems, the amine base must be strong enough to deprotonate the alkyne sufficiently to allow for direct reaction with the palladium center, a process that can be slower and may require more forcing conditions or specialized ligands.[7][11]
Oxidative Addition: This step is identical to the co-catalyzed cycle, where the Pd(0) catalyst reacts with the aryl iodide.
Ligand Exchange & Deprotonation: The terminal alkyne coordinates to the Pd(II) center, forming a π-alkyne complex. A strong base then deprotonates the bound alkyne directly at the metal center to form a palladium acetylide.
Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Core Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol provides a robust starting point for the coupling of various terminal alkynes with 3-iodo-2-phenylimidazo[1,2-b]pyridazine. The high reactivity of the iodide substrate allows for mild reaction conditions.
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
Reaction Setup (Inert Atmosphere is Critical):
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
Reagent Addition:
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
Add the amine base (e.g., Et₃N), typically in a 2:1 ratio of THF:Et₃N.[12]
Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe. A slight exotherm may be observed.
Reaction Execution:
Stir the reaction mixture at room temperature. The solution will typically change color, often becoming dark brown or black, which is not necessarily indicative of failure.[13]
For less reactive alkynes or if the reaction is sluggish, gentle heating to 40-60 °C may be required.[14]
Monitoring Progress:
Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS.[9] A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting iodide. The reaction is typically complete within 2-6 hours.
Workup & Isolation:
Once the starting material is consumed, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium black and other insoluble salts. Wash the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to complex with copper salts), water, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 3-alkynyl-2-phenylimidazo[1,2-b]pyridazine product.
Data Summary: Optimized Reaction Parameters
The following table summarizes typical conditions and considerations for the Sonogashira coupling of 3-iodo-2-phenylimidazo[1,2-b]pyridazine.
Parameter
Recommended Condition
Rationale & Expert Insights
Palladium Catalyst
PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)
PdCl₂(PPh₃)₂ is more air-stable but requires in-situ reduction by the amine/phosphine. Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air.[12]
Copper Co-catalyst
CuI (2-5 mol%)
Essential for activating the alkyne. Use fresh, high-purity CuI as it can oxidize over time.[9][10] Higher loadings can increase the rate of Glaser homocoupling.
Base
Et₃N or DIPEA (2-3 equiv or as co-solvent)
Neutralizes the HI generated and deprotonates the alkyne. Must be anhydrous and free of oxidizing impurities.[9][13]
Solvent
THF, DMF, Toluene, or neat amine
Must be anhydrous and thoroughly degassed. THF is a good general-purpose solvent, while DMF can be used for less soluble substrates.[10][13]
Temperature
Room Temperature to 60 °C
The high reactivity of the C-I bond means that elevated temperatures are often unnecessary.[8] Start at room temperature and heat only if required.
Reaction Time
2 - 12 hours
Highly dependent on the specific alkyne used. Monitor by TLC or LC-MS to determine the endpoint.[9]
Experimental Workflow Visualization
The general laboratory workflow follows a standard sequence for air-sensitive cross-coupling reactions.
Diagram 2: General experimental workflow for the Sonogashira coupling reaction.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion / Starting Material Recovered
Inactive Catalyst: Pd(0) species has decomposed due to oxygen or impurities.
Ensure all reagents and solvents are strictly anhydrous and degassed. Use a fresh bottle of catalyst or a more robust ligand system (e.g., XPhos for challenging cases).[10][12]
Poor Reagent Quality: Oxidized CuI; impure amine base or alkyne.
Use a fresh bottle of CuI (should be off-white, not green/brown). Distill the amine base before use. Purify the starting materials if their integrity is in doubt.[9][10]
Significant Alkyne Homocoupling (Glaser Product)
Oxygen in the Reaction: Oxygen promotes the oxidative dimerization of copper acetylides.
Improve the degassing procedure (freeze-pump-thaw is superior to bubbling). Maintain a positive pressure of inert gas throughout the reaction.[10]
High Copper Loading: Excess Cu(I) can accelerate homocoupling.
Reduce the CuI loading to the minimum effective amount (e.g., 1-2 mol%). Consider a copper-free protocol for sensitive alkynes.[10]
Formation of Black Precipitate (Palladium Black)
Catalyst Decomposition: The Pd(0) has agglomerated and precipitated out of solution, rendering it inactive.
This is common and not always fatal to the reaction.[13] However, if it forms immediately and no product is observed, the cause is likely oxygen or impurities. Some solvents, like THF, can anecdotally promote its formation.[9][13] Ensure rigorous inert conditions.
Difficult Purification
Close Polarity of Product and Byproducts: Glaser byproduct or residual starting materials co-elute with the product.
Optimize the reaction to minimize byproduct formation. For purification, try a different solvent system for chromatography or consider recrystallization.
Conclusion
The Sonogashira coupling is a highly reliable and versatile method for the C-3 functionalization of the 2-phenylimidazo[1,2-b]pyridazine scaffold. The use of the 3-iodo derivative as a starting material ensures high reactivity, enabling the synthesis of a wide array of 3-alkynyl products under mild conditions. By carefully controlling the reaction parameters—particularly the exclusion of oxygen and the quality of the catalysts and reagents—researchers can efficiently generate novel analogues for applications in drug discovery and materials science. This protocol serves as a foundational guide, providing the necessary detail for both successful execution and informed troubleshooting.
References
BenchChem Technical Support Team. (2025). troubleshooting guide for Sonogashira coupling failures. BenchChem.
BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
Application Note: 3-Iodo-2-phenylimidazo[1,2-b]pyridazine as a Versatile Intermediate for Kinase Inhibitor Synthesis
Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors represent a major focus in modern drug discovery. The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors. This application note details the strategic use of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine as a key intermediate for the synthesis of diverse kinase inhibitor libraries. We provide an overview of the scaffold's significance, detailed protocols for its synthesis and subsequent diversification via palladium-catalyzed cross-coupling reactions, and case studies illustrating its application in targeting prominent kinases such as BCR-ABL, PIM, and VEGFR2.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition
The imidazo[1,2-b]pyridazine ring system is a bicyclic heteroaromatic structure that has garnered significant attention from the pharmaceutical industry.[1] Its rigid, planar nature and the specific arrangement of nitrogen atoms make it an excellent bioisostere for the purine core of ATP, allowing it to effectively compete for the ATP-binding site of many kinases. This scaffold is a core component of Ponatinib (AP24534), an FDA-approved multi-targeted tyrosine kinase inhibitor used for treating chronic myeloid leukemia (CML).[2][3]
Derivatives of this scaffold have shown potent inhibitory activity against a wide array of kinases, including Bruton's tyrosine kinase (BTK), Transforming growth factor-β activated kinase (TAK1), PIM kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Glycogen Synthase Kinase-3β (GSK-3β).[4][5][6][7][8] The versatility of this core lies in its amenability to substitution at multiple positions, primarily C-3 and C-6, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[9]
The Strategic Importance of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
The 2-phenyl group is a common feature in many active compounds, likely providing crucial hydrophobic interactions within the kinase active site.[8] The true synthetic versatility, however, comes from the iodine atom at the C-3 position. This halogen serves as an exceptionally effective synthetic handle for introducing a wide range of chemical diversity through transition-metal-catalyzed cross-coupling reactions. This strategy allows medicinal chemists to rapidly generate libraries of analogues to probe the structure-activity relationship (SAR) and optimize lead compounds.
The diagram below illustrates the central role of this intermediate in generating diverse chemical entities via common and reliable cross-coupling methodologies.
Caption: Synthetic utility of the 3-iodo intermediate.
Experimental Protocols
The following protocols provide a general framework for the synthesis and functionalization of the title compound. Researchers should optimize conditions based on specific substrates and desired outcomes.
Protocol 1: Synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Principle: This two-step procedure involves the initial cyclization of an aminopyridazine with an α-haloketone to form the imidazo[1,2-b]pyridazine core, followed by electrophilic iodination at the C-3 position, which is activated by the heterocyclic system.
Materials & Reagents:
6-Chloropyridazin-3-amine
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)
Sodium bicarbonate (NaHCO₃)
Ethanol (EtOH)
N-Iodosuccinimide (NIS)
Acetonitrile (MeCN)
Standard glassware for organic synthesis, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
Step A: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
To a round-bottom flask, add 6-chloropyridazin-3-amine (1.0 eq), 2-bromo-1-phenylethan-1-one (1.1 eq), and sodium bicarbonate (2.0 eq).
Add ethanol as the solvent to achieve a concentration of approximately 0.2 M.
Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-water and stir for 30 minutes. The product will precipitate.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Step B: Synthesis of 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine
In a flask protected from light, dissolve the product from Step A (1.0 eq) in acetonitrile.
Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature.
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction for the disappearance of the starting material.
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the title compound, 3-Iodo-2-phenylimidazo[1,2-b]pyridazine (structure may vary based on starting aminopyridazine).
Causality & Insights:
Base: Sodium bicarbonate is a mild base sufficient to neutralize the HBr formed during the initial cyclization without promoting side reactions.
Iodination: The C-3 position of the imidazo[1,2-b]pyridazine is electron-rich and thus susceptible to electrophilic substitution. NIS is a convenient and effective source of electrophilic iodine.[10]
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
Principle: This palladium-catalyzed reaction forms a new carbon-carbon bond between the C-3 position of the imidazo[1,2-b]pyridazine core and an aryl or heteroaryl group from a boronic acid or ester. This is a robust method for installing diverse aromatic systems.[10]
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
Solvent (e.g., 1,4-Dioxane/Water mixture, or DME)
Procedure:
To a Schlenk flask, add the 3-iodo intermediate, the boronic acid derivative, the base, and the palladium catalyst.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent(s) via syringe.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
After cooling, dilute the mixture with water and extract with an organic solvent.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography or preparative HPLC.
Causality & Insights:
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Base Selection: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are commonly used, with cesium carbonate often providing better results for less reactive substrates.
Protocol 3: Diversification via Sonogashira Cross-Coupling
Principle: This reaction couples the 3-iodo intermediate with a terminal alkyne, creating a rigid carbon-carbon triple bond linker. This linker is a key structural feature in potent inhibitors like Ponatinib, as it can access different regions of the kinase active site.[3]
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
Solvent (e.g., THF or DMF)
Procedure:
To a Schlenk flask, add the 3-iodo intermediate, the palladium catalyst, and CuI.
Evacuate and backfill the flask with an inert gas.
Add the degassed solvent and the amine base.
Add the terminal alkyne dropwise via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours until completion.
Filter the reaction mixture through a pad of Celite to remove catalyst residues.
Concentrate the filtrate and purify the resulting product by chromatography.
Causality & Insights:
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Base/Solvent: The amine base acts as both a base to deprotonate the alkyne and often as a solvent.
Case Studies & Data
The 3-Iodo-2-phenylimidazo[1,2-b]pyridazine framework has been successfully applied to develop inhibitors for a multitude of kinases.
Case Study 1: Pan-BCR-ABL Inhibitor (Ponatinib)
The BCR-ABL fusion protein is the causative agent of CML. While early inhibitors were effective, the "gatekeeper" T315I mutation conferred resistance. Ponatinib (AP24534) was designed to overcome this resistance. Its synthesis utilizes a Sonogashira coupling to attach an ethynyl linker to the 3-position of the imidazo[1,2-b]pyridazine core. This linker provides the optimal geometry to "skirt" the bulky isoleucine residue of the T315I mutant while maintaining potent inhibition.[3]
Caption: Ponatinib inhibits both native and T315I mutant BCR-ABL.
Case Study 2: PIM Kinase Inhibitors
PIM kinases are proto-oncogenes implicated in various cancers. Interestingly, some imidazo[1,2-b]pyridazine-based inhibitors were found to inhibit PIM1 through an unusual binding mode. Instead of forming typical hydrogen bonds with the kinase hinge region, they interact with the N-terminal lobe's αC helix.[11] This demonstrates that the scaffold is not limited to classic ATP-mimetic binding and can be adapted to target unique kinase conformations, which can lead to enhanced selectivity.[6][11]
Data Summary
The table below summarizes the activity of various kinase inhibitors built upon the imidazo[1,2-b]pyridazine scaffold, highlighting the diversity of targets and the high potency achievable.
3-Iodo-2-phenylimidazo[1,2-b]pyridazine and its derivatives are invaluable intermediates in the field of kinase inhibitor drug discovery. The strategic placement of the iodine atom at the C-3 position provides a reliable and versatile handle for synthetic elaboration through robust cross-coupling chemistry. This allows for the systematic exploration of structure-activity relationships and the rapid optimization of lead compounds against a wide spectrum of kinase targets. The protocols and case studies presented here underscore the power of this building block, enabling researchers and drug development professionals to accelerate the discovery of next-generation targeted therapies.
References
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.RSC Medicinal Chemistry.
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.ACS Medicinal Chemistry Letters.
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.Journal of Medicinal Chemistry.
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.Cancer Research.
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants.Bioorganic Chemistry.
Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors.Bioorganic & Medicinal Chemistry Letters.
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.PubMed.
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors.Journal of Medicinal Chemistry.
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors.Bioorganic & Medicinal Chemistry Letters.
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.Journal of Medicinal Chemistry.
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.Future Medicinal Chemistry.
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.MedChemComm.
Exploring the untapped pharmacological potential of imidazopyridazines.RSC Advances.
Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant.Journal of Medicinal Chemistry.
Advanced Application Note: Regioselective Buchwald-Hartwig Amination of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Executive Summary & Strategic Importance The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, most notably recognized as the central core of the FDA-approved multi-kinase inh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, most notably recognized as the central core of the FDA-approved multi-kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia ()[1]. Systematic functionalization of this core at the 3-position is critical for modulating target binding affinity, lipophilicity, and overall pharmacokinetic properties.
Among its derivatives, 3-Iodo-2-phenylimidazo[1,2-b]pyridazine serves as an exceptionally reactive electrophilic partner for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). The highly activated nature of the C3-I bond allows for versatile late-stage functionalization with various primary and secondary amines, accelerating the generation of structure-activity relationship (SAR) libraries ()[2].
Mechanistic Rationale & Causality (The "Why")
A successful Buchwald-Hartwig amination is not merely a combination of reagents; it is a finely tuned catalytic cycle where every parameter dictates the reaction's fate.
Substrate Reactivity (The C-I Bond) : The bond dissociation energy of the C-I bond is significantly lower than that of corresponding C-Br or C-Cl bonds. In the imidazo[1,2-b]pyridazine system, the 3-position is electron-rich, yet the high polarizability and leaving-group ability of the iodine atom facilitate rapid, regioselective oxidative addition by the active Pd(0) species ()[3].
Ligand Selection : Bidentate ligands with large bite angles (e.g., Xantphos) enforce a cis-coordination geometry at the palladium center, which heavily accelerates the reductive elimination step for primary amines. Conversely, for sterically hindered secondary amines, dialkylbiaryl phosphine ligands (e.g., BrettPhos) are superior. Their bulky, electron-rich biaryl structure prevents the formation of inactive bis(amine)palladium complexes and stabilizes the monomeric Pd(0) active species.
Base & Solvent Dynamics : The choice of base dictates the rate of the amine deprotonation step. While NaOtBu is highly effective for secondary amines, its strong nucleophilicity can cause deleterious alkoxide substitution side reactions. Cs₂CO₃ provides a milder alternative that preserves the integrity of sensitive functional groups on the imidazo[1,2-b]pyridazine core ()[4]. 1,4-Dioxane is preferred over Toluene due to its higher boiling point and superior solubilization of inorganic bases, ensuring a homogeneous catalytic environment.
Optimization of Reaction Parameters
The following table summarizes the quantitative optimization data for the amination of 3-iodo-2-phenylimidazo[1,2-b]pyridazine with morpholine (a representative secondary amine).
Entry
Catalyst (5 mol%)
Ligand (10 mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Yield (%)
1
Pd₂(dba)₃
BINAP
Cs₂CO₃
Toluene
100
45
2
Pd(OAc)₂
Xantphos
Cs₂CO₃
1,4-Dioxane
100
82
3
Pd₂(dba)₃
BrettPhos
NaOtBu
1,4-Dioxane
100
94
4
Pd(dppf)Cl₂
dppf
K₃PO₄
DMF
110
31
Note: Yields determined by HPLC using biphenyl as an internal quantitative standard. Entry 3 represents the optimal conditions for secondary amines.
Experimental Workflow Visualization
Figure 1: Self-validating experimental workflow for the Buchwald-Hartwig amination.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating specific checkpoints (visual cues and LC-MS milestones), the operator can verify the success of each mechanistic step before proceeding, ensuring high reproducibility and trustworthiness.
Action: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, charge Pd₂(dba)₃, BrettPhos, and NaOtBu.
Causality: Mixing the Pd source and ligand in the solid state prior to solvent addition promotes the rapid, localized formation of the active L-Pd(0) species upon solvation, preventing ligand-less palladium aggregation.
Substrate & Standard Addition :
Action: Add 3-Iodo-2-phenylimidazo[1,2-b]pyridazine and the internal standard (biphenyl). Seal the vial with a PTFE-lined septum cap.
Degassing & Solvation (Critical Step) :
Action: Evacuate and backfill the vial with Argon (3 cycles). Inject anhydrous 1,4-Dioxane (10 mL) and morpholine via syringe. Sparge the solution with Argon for 10 minutes.
Causality: Pd(0) complexes are highly susceptible to oxidation by dissolved O₂. Sparging displaces O₂, preventing premature termination of the catalytic cycle and the formation of inactive palladium black.
Validation Checkpoint 1: The solution should initially appear dark red/purple (characteristic of Pd₂(dba)₃) and transition to a dark orange/brown upon active catalyst formation.
Thermal Activation :
Action: Transfer the vial to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.
Causality: High stirring rates are mandatory to overcome the mass transfer limitations between the insoluble solid base and the liquid organic phase.
In-Process Control (IPC) via LC-MS :
Action: After 4 hours, withdraw a 10 µL aliquot using a purged syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Checkpoint 2 (Self-Validation): The reaction is proceeding correctly if the mass of the starting material (m/z [M+H]⁺ = 322.1) is depleted by >80%, and the product mass (m/z[M+H]⁺ = 281.3) is dominant. If unreacted starting material persists without product formation, catalyst deactivation has occurred; spike with an additional 2 mol% Pd₂(dba)₃.
Workup & Extraction :
Action: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
Causality: Celite filtration removes palladium residues and inorganic salts, preventing severe emulsions during the aqueous extraction phase caused by colloidal palladium.
Purification :
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-morpholino-2-phenylimidazo[1,2-b]pyridazine.
References
Title : Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines
Source : ResearchGate
URL :[Link]
Title : Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633
Source : PubMed Central (PMC)
URL :[Link]
How to improve reaction yield in 3-Iodo-2-phenylimidazo[1,2-b]pyridazine synthesis
Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 3-Iodo-2-phenylimid...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine. This document moves beyond simple protocols to offer a framework for mechanistic understanding, troubleshooting, and yield optimization, ensuring you can navigate the intricacies of this important synthetic transformation with confidence.
Technical Guide: Synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
The synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a critical step in the development of various pharmacologically active agents. The core structure, imidazo[1,2-b]pyridazine, is a privileged scaffold in medicinal chemistry, and the C3-iodo substituent serves as a versatile handle for further functionalization through cross-coupling reactions.[1][2]
The primary route to this compound involves the direct C-H iodination of the 2-phenylimidazo[1,2-b]pyridazine precursor. While seemingly straightforward, this electrophilic aromatic substitution is highly sensitive to reaction conditions, and achieving high yields consistently requires a nuanced approach.
Caption: General workflow for the synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine.
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the most critical parameters to investigate first?
Low yields often stem from a few key areas. A systematic approach is crucial for effective troubleshooting.
Purity of the Starting Material: The starting 2-phenylimidazo[1,2-b]pyridazine must be of high purity. Impurities from its synthesis, such as unreacted 3-aminopyridazine or α-bromoacetophenone, can consume the iodinating reagent or interfere with the reaction mechanism.[3]
Recommendation: Confirm the purity of your starting material by ¹H NMR and LC-MS. If necessary, purify it by column chromatography or recrystallization before proceeding with the iodination.
Choice of Iodinating Agent and Stoichiometry: The reactivity of the iodinating agent is paramount.
N-Iodosuccinimide (NIS): Often gives clean reactions and is a good first choice. Use of a significant excess can lead to di-iodination side products.[4] A 1:1 stoichiometry is a good starting point.[2]
Molecular Iodine (I₂): Requires an oxidant to generate the more electrophilic iodine species (I⁺). Without an oxidant, the reaction is often sluggish or fails.[5]
Reaction Monitoring: Imidazo[1,2-a]pyridines and their iodo-derivatives can be sensitive. Extended reaction times or excessive heat can lead to degradation.
Recommendation: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC).[3][6] If the reaction stalls, investigate temperature or catalyst/oxidant efficiency rather than simply extending the reaction time.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am using molecular iodine (I₂) and seeing poor conversion. How can I improve the iodination efficiency?
Molecular iodine (I₂) is not electrophilic enough to efficiently iodinate the electron-rich imidazopyridazine ring on its own. It requires activation.
Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution. An oxidant is used to polarize the I-I bond, generating a more potent electrophilic iodine species (or an equivalent) that can be attacked by the C3 position of the heterocycle.
Solution: Add an Oxidant: The use of tert-Butyl hydroperoxide (TBHP) in conjunction with I₂ has been shown to be highly effective, affording excellent yields.[5]
Solution: Employ Ultrasound: Sonication has been demonstrated to dramatically accelerate this reaction. Ultrasound-assisted iodination using I₂/TBHP in ethanol can drive the reaction to completion in as little as 30 minutes at room temperature with yields exceeding 90%.[5] This is a significant improvement over conventional heating methods, which can be slower and lead to more degradation products.
Q3: My TLC/LC-MS shows a significant side product. What is it likely to be and how can I prevent it?
The most common side product is the di-iodinated species or unreacted starting material.
Over-Iodination: If the reaction conditions are too harsh (e.g., high temperature, prolonged time) or if an excess of a powerful iodinating agent like NIS is used, a second iodination can occur at another position on the heterocyclic ring.
Prevention: Use a controlled stoichiometry of your iodinating agent (start with 1.0-1.2 equivalents).[4] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Unreacted Starting Material: This indicates an incomplete reaction.
Prevention: Ensure your reagents are pure and active. If using I₂, confirm the quality of your oxidant. Consider switching to a more robust method, such as the ultrasound-assisted protocol.[3][5]
Q4: How should I purify the final 3-Iodo-2-phenylimidazo[1,2-b]pyridazine product for maximum recovery?
Purification can be challenging due to the similar polarities of the product and some impurities.[3]
Column Chromatography: This is the most reliable method.
Stationary Phase: Silica gel.
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity to elute your product.[3][6][7]
Recrystallization: If the crude product is a solid and relatively clean, recrystallization can be highly effective.[3][8]
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point. The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at room temperature.[9]
Acid-Base Extraction: Imidazo[1,2-b]pyridazines are basic and can be protonated. This property can be exploited for purification.
Procedure: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the pure product back into an organic solvent.[3]
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis.
Reaction: Seal the tube and place it in an ultrasonic bath (e.g., 40 kHz). Irradiate at room temperature for 30 minutes.
Monitoring: Check for completion by TLC (hexane:ethyl acetate 7:3).
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure product.
Protocol 2: N-Iodosuccinimide (NIS) Iodination
This protocol uses the common and effective reagent NIS.[2]
Preparation: Dissolve 2-phenylimidazo[1,2-b]pyridazine (4 mmol, 1.0 equiv) in dry acetonitrile (5 mL) in a round-bottom flask.
Reagent Addition: Add N-Iodosuccinimide (NIS) (4 mmol, 1.0 equiv) to the solution.
Reaction: Stir the reaction mixture at room temperature for 30 minutes. A white solid (succinimide) will precipitate.
Workup: Filter off the precipitated solid. The filtrate contains the product.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be used as is if sufficiently pure or further purified by column chromatography as described in Protocol 1.
References
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, [Link]
Synthesis of [123I]iodine labelled imidazo[1,2-b] pyridazines as potential probes for the study of peripheral benzodiazepine receptors using SPECT. ResearchGate, [Link]
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. National Center for Biotechnology Information, [Link]
Optimization of di-iodination conditions. ResearchGate, [Link]
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate, [Link]
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, [Link]
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences, [Link]
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Publications, [Link]
Synthesis and Characterization of Unique Pyridazines. Liberty University, [Link]
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Center for Biotechnology Information, [Link]
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal, [Link]
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information, [Link]
Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry, [Link]
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives. RSC Publishing, [Link]
Purification of Organic Compounds: from Crude Product to Purity. EMU, [Link]
Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Thieme, [Link]
Technical Support Center: Preventing Dehalogenation in Cross-Coupling of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in the development of kinase inhibitors, including PI3K/mTOR and Haspin inhibitors (1[1], 2[2]).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in the development of kinase inhibitors, including PI3K/mTOR and Haspin inhibitors (1[1], 2[2]). Functionalization at the electron-rich 3-position is typically achieved via iodination followed by palladium-catalyzed cross-coupling.
However, researchers frequently encounter protodehalogenation —a side reaction where the organic halide is reduced, replacing the iodine atom with a hydrogen atom to yield 3-H-2-phenylimidazo[1,2-b]pyridazine, severely impacting target yields (3[3]). This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to eliminate this bottleneck.
Mechanistic Deep Dive: The Causality of Dehalogenation
To solve dehalogenation, we must understand its kinetic origin. The C-I bond of 3-iodo-2-phenylimidazo[1,2-b]pyridazine undergoes rapid oxidative addition to the Pd(0) catalyst. The divergence between success and failure occurs at the transmetalation step.
If transmetalation is sluggish (due to sterically hindered boronic acids, poorly soluble bases, or unoptimized ligands), the long-lived Pd(II)-aryl intermediate becomes highly susceptible to interception. Protic solvents (like ethanol) or alkoxide bases can undergo β-hydride elimination, transferring a hydride to the Pd center. Subsequent reductive elimination yields the dehalogenated byproduct instead of the cross-coupled product (4[4]).
Catalytic cycle showing the competing protodehalogenation pathway in Pd-catalyzed cross-coupling.
Troubleshooting FAQs
Q1: I am recovering mostly 3-H-2-phenylimidazo[1,2-b]pyridazine. Is my catalyst dead?A1: Not necessarily dead, but the catalytic cycle is stalled. The presence of the dehalogenated byproduct confirms that oxidative addition is occurring successfully. The bottleneck is transmetalation. To fix this, you must accelerate the transmetalation step to outcompete the hydride transfer by switching to a more active boronic ester or optimizing your base (5[5]).
Q2: How do my solvent and base choices drive this side reaction?A2: Solvents like ethanol or isopropanol act as potent hydride donors to the Pd(II) intermediate. Strong alkoxide bases (e.g., NaOtBu) can also facilitate this pathway. To prevent this, strictly avoid protic solvents. Switch to anhydrous, aprotic solvents such as 1,4-dioxane or toluene. Replace strong alkoxides with milder, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃, which activate the boronic acid without promoting hydride transfer (6[6]).
Q3: Which ligand system is best suited for this specific scaffold?A3: Simple phosphines like PPh₃ are insufficient because they do not provide enough steric bulk to force rapid reductive elimination, leaving the Pd(II) intermediate exposed. Furthermore, soft iodide ligands cleaved from the starting material can poison the palladium complex. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are highly recommended. Their electron-rich nature stabilizes the active Pd(0) species, while their immense steric bulk accelerates both transmetalation and reductive elimination, effectively outrunning the dehalogenation pathway (5[5], 6[6]).
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the causality between reaction conditions and the ratio of desired cross-coupled product versus the dehalogenated byproduct.
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Dehalogenation (%)
1
Pd(PPh₃)₄
NaOtBu
EtOH / H₂O
80
15
75
2
Pd(dppf)Cl₂
K₂CO₃
DMF / H₂O
90
45
35
3
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene
100
72
12
4
Pd(OAc)₂ / XPhos
K₃PO₄ (anhydrous)
1,4-Dioxane
80
94
< 2
Note: Entry 4 represents the optimized conditions to suppress protodehalogenation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that any deviation from the catalytic cycle is immediately identifiable.
Anhydrous 1,4-Dioxane (0.2 M relative to substrate)
Step-by-Step Methodology:
Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodo-2-phenylimidazo[1,2-b]pyridazine, arylboronic acid, and anhydrous K₃PO₄.
Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality Check: Oxygen promotes the homocoupling of boronic acids, depleting your reagent and leaving the Pd(II)-aryl intermediate stranded, which forces it down the dehalogenation pathway.
Catalyst Addition: Under a positive flow of Argon, add Pd(OAc)₂ and XPhos. Add anhydrous 1,4-dioxane via a syringe.
Reaction Initiation: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.
Self-Validation Checkpoint 1: Within 10-15 minutes, the solution should transition from a yellow suspension to a homogeneous dark red/orange solution. This color change confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos complex.
Self-Validation Checkpoint 2: If a black precipitate forms on the walls of the flask, the catalyst has aggregated into inactive "Pd black." This indicates either oxygen ingress or insufficient ligand coordination.
Monitoring: Monitor the reaction strictly via LC-MS or TLC after 2 hours. Stop the reaction immediately upon complete consumption of the iodide. Prolonged heating after the boronic acid is depleted guarantees late-stage dehalogenation.
Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to immediately remove and quench the active palladium species. Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. 1
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PMC. 2
how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. 3
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. 4
Troubleshooting low solubility of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine in organic solvents
Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals working with 3-Iodo-2-phenylimidazo[1,2-b]pyridazine . This compound is a highly versatile scaffold for drug disc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals working with 3-Iodo-2-phenylimidazo[1,2-b]pyridazine . This compound is a highly versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents[1][2]. However, its physical properties often present severe solubility bottlenecks during characterization, purification, and downstream functionalization (such as palladium-catalyzed cross-coupling)[1].
This guide provides a mechanistic root-cause analysis of these solubility issues and delivers field-proven, self-validating protocols to overcome them.
Mechanistic Root Cause Analysis: Why is it Insoluble?
To effectively troubleshoot, we must first understand the causality behind the compound's resistance to solvation. The poor solubility of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine in common organic solvents is not an anomaly; it is a direct consequence of its molecular architecture:
Planar Fused Heterocycle: The imidazo[1,2-b]pyridazine core is a rigid, highly planar bicyclic system. This planarity promotes highly ordered, tightly packed crystal lattices driven by extensive intermolecular
π−π
stacking[2].
Extended Conjugation: The addition of the 2-phenyl group extends the conjugated
π
-system, further increasing lipophilicity and the thermodynamic stability of the crystal lattice.
Halogen Bonding: The 3-iodo substituent is a heavy, highly polarizable atom. It introduces strong intermolecular halogen bonding (
σ
-hole interactions), which drastically increases the lattice energy[1].
The Causality of Insolubility: For dissolution to occur, the solvation energy provided by the solvent must exceed the crystal lattice energy. Standard solvents (like methanol, ethyl acetate, or hexanes) simply cannot provide enough solvation energy to break the robust
π−π
and halogen-bonded network of this specific scaffold.
Quantitative Solvent Compatibility Matrix
To prevent wasted material and lost time, consult the following empirical solvent matrix before attempting dissolution or reaction setup.
Solvent
Dielectric Constant (
ε
)
Solubility Profile
Recommended Application / Causality
Hexanes / Heptane
~1.9
Insoluble
Use only as an anti-solvent for precipitation or recrystallization.
Methanol / Ethanol
~33.0
Poor
Avoid for reactions. Protic nature fails to disrupt the lipophilic
π
-stacking.
Dichloromethane (DCM)
~8.9
Moderate
Good for extraction, but prone to on-column precipitation during chromatography as the solvent evaporates.
DMSO / DMF
38.2 / 46.7
Good (with heat)
Best for liquid-phase reactions (e.g.,
SNAr
)[1]. High polarity disrupts intermolecular dipole interactions.
DMSO-d6 + TFA-d
N/A
Excellent
Optimal for NMR. Acid protonates the heterocycle, forcing electrostatic repulsion between molecules.
Troubleshooting Workflows
Depending on your target application, the strategy to overcome low solubility will diverge. Follow the logical workflow below to select the correct protocol.
Decision tree for troubleshooting 3-Iodo-2-phenylimidazo[1,2-b]pyridazine solubility.
Validated Experimental Protocols
Protocol A: Lattice Disruption for NMR Characterization
When standard
CDCl3
or
DMSO−d6
fails to yield a high-resolution NMR spectrum due to line broadening from poor solvation, chemical disruption of the crystal lattice is required.
Step-by-Step Methodology:
Initial Suspension: Add 5 mg of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine to an NMR tube. Add 0.6 mL of
DMSO−d6
.
Thermal Agitation: Heat the tube gently to 50 °C using a water bath, accompanied by brief sonication.
Causality: Heat increases the kinetic energy of the solvent molecules, attempting to overcome the lattice enthalpy.
Chemical Disruption (The "TFA Trick"): If the sample remains a cloudy suspension, add exactly 1-2 drops of Trifluoroacetic acid-d (
TFA−d
). Invert the tube 5 times to mix.
Causality: The basic nitrogen atoms on the imidazo[1,2-b]pyridazine core become protonated. The resulting cationic charge introduces intense electrostatic repulsion between the planar molecules, instantly shattering the
π−π
stacking network and forcing dissolution.
Self-Validation Check: The protocol is successful when the cloudy suspension immediately transitions into an optically clear, slightly yellow liquid. The resulting
1H−NMR
spectrum will show sharp, well-defined peaks (note that basic amine/aromatic proton chemical shifts will shift downfield due to protonation).
The 3-iodo position is highly reactive for palladium-catalyzed cross-coupling[1]. However, conventional solution-based Suzuki couplings fail because the insoluble halide cannot access the catalytic cycle[3][4]. To solve this, we bypass solvents entirely using high-temperature ball milling, a technique pioneered for insoluble polyaromatic halides[3][5].
Step-by-Step Methodology:
Reagent Loading: Inside a glovebox, load a stainless-steel milling jar (15 mL) with:
1,5-cyclooctadiene (1,5-cod) (10 mol%) as a liquid additive to facilitate mixing[5].
K2CO3
(3.0 equiv)
Milling Setup: Add two stainless-steel balls (10 mm diameter) to the jar. Seal the jar securely.
High-Temperature Mechanochemistry: Place the jar in a ball mill operating at 30 Hz. Apply external heating using a heat gun set to 250 °C directed at the spinning jar[5][6].
Causality: The kinetic energy of the stainless-steel balls physically crushes the crystal lattice. The mechanical force, combined with high heat, forces the solid reactants into intimate contact, allowing the palladium catalyst to undergo oxidative addition into the C-I bond without requiring a liquid solvation sphere[3][4].
Self-Validation Check: Stop the mill after 90 minutes. Open the jar; the presence of a distinct color change in the solid powder indicates successful transformation. Extract a small sample with hot DMF for TLC/LC-MS analysis to confirm the disappearance of the starting material mass (m/z 321.1).
Frequently Asked Questions (FAQs)
Q: Why does my compound suddenly precipitate at the top of the silica column during purification?A: This is a classic solvent-evaporation artifact. If you dissolve the compound in a polar solvent (like DCM or THF) to load it onto the column, the polar solvent quickly diffuses or evaporates, leaving the compound stranded in the non-polar eluent (e.g., Hexanes/EtOAc). Because it is insoluble in the eluent, it crashes out, ruining the separation.
Solution: Always use Dry Loading . Dissolve the compound in a large volume of volatile solvent (like THF), add Celite or silica gel, and evaporate the solvent completely under reduced pressure. Load this dry powder onto the column. This physically separates the molecules, preventing bulk crystallization.
Q: Can I just use an ultrasonic bath for 3 hours to force it into solution?A: No. Sonication provides acoustic cavitation that breaks apart macroscopic crystals into a finer powder (increasing surface area), but it does not alter the thermodynamic solubility limit of the compound in that specific solvent. Once sonication stops, the micro-crystals will eventually settle. You must change the solvent system (e.g., switch to DMSO) or use chemical disruption (Protocol A).
Q: Are there any structural modifications I can make to improve solubility for future analogs?A: Yes. Property-based optimization studies on imidazo[1,2-b]pyridazines show that introducing heteroatoms (like alkoxy groups) or asymmetric, non-planar aliphatic amines (like a piperazinyl group) at the 6-position significantly disrupts crystal packing, dramatically improving both organic solubility and aqueous buffer solubility for biological assays[2][7].
References
Smolecule.
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
PubMed (National Institutes of Health)
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides
Journal of the American Chemical Society - ACS Publications
URL
Purification techniques for separating 3-Iodo-2-phenylimidazo[1,2-b]pyridazine from unreacted starting materials
Welcome to the Technical Support Center for the synthesis and purification of imidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utili...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of imidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiplasmodial agents[1].
A critical step in functionalizing this core is the regioselective electrophilic aromatic iodination at the C-3 position, typically achieved using N-iodosuccinimide (NIS)[2]. While the reaction is generally high-yielding[1], the downstream purification—specifically separating the 3-iodo-2-phenylimidazo[1,2-b]pyridazine product from unreacted starting material and succinimide byproducts—requires precise chromatographic and extraction techniques[2].
Below, you will find our comprehensive troubleshooting guide, mechanistic workflows, and self-validating protocols to ensure high-purity isolation of your target compound.
Workflow Visualization
Caption: Workflow for the synthesis and purification of 3-iodo-2-phenylimidazo[1,2-b]pyridazine.
Troubleshooting Guide & FAQs
Q1: How do I efficiently remove the succinimide byproduct generated from the NIS iodination?Causality: Succinimide is highly polar and water-soluble, whereas 3-iodo-2-phenylimidazo[1,2-b]pyridazine is highly lipophilic.
Solution: Perform a rigorous aqueous workup prior to chromatography[2]. Dilute the crude reaction mixture with an organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with water (to remove polar solvents like DMF and succinimide) and a 10% aqueous sodium thiosulfate (
Na2S2O3
) solution.
Self-Validation: The thiosulfate wash reduces any residual electrophilic iodine species (
I+
or
I2
) to water-soluble iodide (
I−
). The successful quenching is visually validated by the immediate disappearance of the dark yellow/brown iodine color in the organic layer.
Q2: The unreacted 2-phenylimidazo[1,2-b]pyridazine starting material is co-eluting with my iodinated product on silica gel. How can I improve the resolution?Causality: The addition of a heavy, polarizable iodine atom at the C-3 position increases the molecule's lipophilicity and sterically shields the electron-rich imidazole core. This reduces the molecule's hydrogen-bonding interaction with the polar silanol groups of the silica gel stationary phase. Consequently, the 3-iodo product is less polar and elutes earlier than the unreacted starting material.
Solution: If co-elution occurs, your solvent system is likely too polar, causing both compounds to migrate near the solvent front. Switch to a shallower gradient. A recommended starting point is a Hexane/Ethyl Acetate gradient (e.g., 90:10 slowly ramping to 70:30).
Q3: I am observing a byproduct that elutes even faster than my desired product on TLC. What is it?Causality: This is likely a poly-iodinated byproduct (e.g., di-iodination on the phenyl ring if it is electronically activated). Because each iodine addition further decreases the molecule's polarity, poly-iodinated species will exhibit the highest
Rf
values on normal-phase silica.
Solution: Strictly control the stoichiometry of NIS (1.05 equivalents) and monitor the reaction closely via LC-MS to prevent over-reaction[3].
Caption: Mechanistic basis for the chromatographic separation of iodinated imidazo[1,2-b]pyridazines.
Quantitative Data: Chromatographic Parameters
The following table summarizes the expected chromatographic behavior of the reaction components on normal-phase silica gel. Use these parameters to optimize your flash chromatography gradient.
This protocol is designed to systematically isolate 3-iodo-2-phenylimidazo[1,2-b]pyridazine from a standard NIS-mediated iodination reaction[1][2].
Step 1: Reaction Quenching
Cool the reaction mixture (typically run in DMF or DCM) to room temperature.
Add a 10% aqueous solution of sodium thiosulfate (
Na2S2O3
) dropwise while stirring.
Validation Check: Observe the color transition. The mixture should shift from dark brown/yellow to a pale yellow or colorless suspension, confirming the neutralization of unreacted iodine.
Step 2: Liquid-Liquid Extraction
Pour the quenched mixture into a separatory funnel containing ice water.
Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL per mmol of substrate)[2].
Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV light (254 nm). The absence of UV-active spots confirms complete extraction of the product into the organic phase.
Step 3: Organic Layer Washing & Drying
Wash the combined organic layers with distilled water (3 × 30 mL) to remove residual DMF and succinimide.
Wash with saturated aqueous NaCl (brine) (1 × 30 mL) to pre-dry the organic layer.
Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
).
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
Validation Check: The resulting crude material should be a solid or viscous oil completely free of visible water droplets.
Step 4: Flash Column Chromatography
Dry-load the crude mixture onto a small amount of silica gel or dissolve it in a minimum volume of DCM for liquid loading.
Pack a silica gel column and equilibrate with 90:10 Hexane:EtOAc.
Elute the column using a gradient from 90:10 to 70:30 Hexane:EtOAc.
Collect fractions and monitor via TLC.
Validation Check: Combine fractions containing the spot at
Rf
~0.50 (in 7:3 Hexane:EtOAc). Evaporate the solvent to yield pure 3-iodo-2-phenylimidazo[1,2-b]pyridazine. Verify purity via LC-MS (looking for the characteristic
[M+H]+
peak with the appropriate isotopic pattern) and
1H
-NMR.
Technical Support Center: Overcoming Steric Hindrance in 3-Iodo-2-phenylimidazo[1,2-b]pyridazine Substitutions
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals on the late-stage functionalization of the imidazo[1,2-b]pyridazine scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals on the late-stage functionalization of the imidazo[1,2-b]pyridazine scaffold. The 3-iodo-2-phenyl derivative is a highly versatile building block in medicinal chemistry, notably utilized in the synthesis of kinase inhibitors (e.g., ROCK2, TAK1, and BCR-ABL inhibitors like Ponatinib)[1][2].
However, the C3 position presents a formidable steric challenge. The bulky iodine atom flanked by a freely rotating C2-phenyl group creates a highly congested microenvironment that routinely stalls palladium-catalyzed cross-coupling reactions[3][4]. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.
Part 1: Mechanistic Bottlenecks & The Catalytic Cycle
To troubleshoot effectively, we must first understand why the reaction fails. The imidazo[1,2-b]pyridazine core is a rigid, planar, electron-rich system. While the weak C3–I bond readily undergoes oxidative addition with Pd(0), the subsequent transmetalation step requires the incoming nucleophile or organometallic reagent to approach a highly shielded Pd(II) center[5].
Pd-catalyzed cross-coupling cycle highlighting the C3 transmetalation bottleneck.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling at C3 yields mostly protodehalogenated starting material (2-phenylimidazo[1,2-b]pyridazine). What is the causality here, and how do I fix it?A1: Protodehalogenation is the classic symptom of a stalled transmetalation. The Pd(II)-aryl complex forms successfully via oxidative addition but sits unreacted long enough to undergo protonation by adventitious water or solvent.
The Fix: You must accelerate transmetalation to outcompete the protodehalogenation pathway.
Rigorously dry your solvents and use anhydrous bases (e.g., finely milled K₃PO₄ instead of aqueous Na₂CO₃).
Switch to highly active dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos or XPhos . Their bulky, electron-rich nature forces the Pd center into a highly reactive, mono-ligated state [L-Pd(0)], which accelerates transmetalation.
Q2: I am attempting a Sonogashira coupling to install an alkyne linker, but I am observing low yields and significant alkyne homocoupling. Why?A2: Homocoupling (Glaser coupling) occurs when the terminal alkyne oxidatively dimerizes faster than it cross-couples, a side reaction catalyzed by copper in the presence of trace oxygen. Because the C3 position of 2-phenylimidazo[1,2-b]pyridazine is sterically hindered, the cross-coupling rate is severely depressed, allowing the homocoupling pathway to dominate.
The Fix: Transition to a "copper-free" Sonogashira protocol or a Heck-Cassar-Sonogashira approach using specialized P3N or Buchwald ligands[6]. Furthermore, ensure you are utilizing a "slim" alkyne moiety, which has been empirically proven to bypass steric hindrance in the synthesis of complex kinase inhibitors like Ponatinib[2].
Q3: Can I bypass the steric hindrance by changing the reaction sequence entirely?A3: Yes. If late-stage functionalization at C3 repeatedly fails, consider installing the C3 substituent before constructing the imidazo[1,2-b]pyridazine core. This can be achieved via the condensation of 3-amino-6-chloropyridazine with a pre-substituted α-bromoketone under mild basic conditions[3][4].
Troubleshooting logic tree for C3-substitution failures in imidazo[1,2-b]pyridazines.
Part 3: Empirical Ligand Performance Data
When coupling bulky boronic acids to 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, ligand selection dictates the success of the reaction. The table below summarizes quantitative outcomes based on standard optimization matrices.
Ligand
Catalyst System
Solvent / Temp
Primary Outcome
Yield (%)
PPh₃
Pd(PPh₃)₄ (5 mol%)
Dioxane / 80°C
Protodehalogenation
< 10%
dppf
Pd(dppf)Cl₂ (5 mol%)
DMF / 90°C
Sluggish conversion
25%
SPhos
Pd₂(dba)₃ (2.5 mol%)
Toluene / 100°C
Clean conversion
82%
XPhos
Pd(OAc)₂ (5 mol%)
Toluene / 100°C
Clean conversion
88%
Part 4: Self-Validating Experimental Protocol
Below is a highly optimized, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 3-iodo-2-phenylimidazo[1,2-b]pyridazine with sterically demanding aryl boronic acids. This protocol is designed as a self-validating system to ensure intermediate success before proceeding to the next step.
Pre-catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and XPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
Causality: Pre-mixing the palladium source and the bulky ligand ensures the active L-Pd(0) species forms before exposure to the hindered substrate, preventing the catalyst from aggregating into inactive "Pd black".
Validation Check: The solution should transition from reddish-brown to a clear, pale yellow, indicating successful complexation.
Substrate & Base Addition: Add the 3-iodo-2-phenylimidazo[1,2-b]pyridazine, the aryl boronic acid, and anhydrous K₃PO₄ to the flask.
Causality: Anhydrous K₃PO₄ is chosen over aqueous bases to strictly eliminate water, shutting down the protodehalogenation pathway.
Rigorous Degassing: Sparge the reaction mixture with argon for an additional 15 minutes.
Causality: Oxygen rapidly oxidizes electron-rich Buchwald ligands (like XPhos) into inert phosphine oxides, instantly killing the catalytic cycle.
Thermal Activation: Seal the flask and heat to 100°C in a pre-heated oil bath for 12–16 hours.
In-Process Validation (TLC): After 12 hours, pull a 10 µL aliquot.
Validation Check: Run a TLC (Hexanes/EtOAc 7:3). The starting 3-iodo compound will elute quickly. A highly fluorescent blue spot under 254 nm UV light at a lower Rf indicates successful coupling. If a spot appears at the exact Rf of 2-phenylimidazo[1,2-b]pyridazine, protodehalogenation has occurred (return to Step 3 and check argon purity).
Workup: Cool to room temperature, filter through a pad of Celite to remove the phosphate salts and catalyst residues, and concentrate in vacuo. Purify via flash column chromatography.
Journal of Medicinal Chemistry. "Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis".
PMC - NIH. "A new P3N ligand for Pd-catalyzed cross-couplings in water".
DergiPark. "On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds". DergiPark.
Validating HPLC Methods for Purity Analysis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine: A Column and Mobile Phase Comparison Guide
Introduction & Molecular Profiling 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Molecular Profiling
3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of[1],[2], and [3].
From a chromatographic perspective, this molecule presents a unique set of challenges[4]:
Imidazo[1,2-b]pyridazine Core: Contains basic nitrogen atoms (pKa ~ 4.5) that are highly prone to secondary ion-exchange interactions with residual silanols on silica-based columns, leading to severe peak tailing.
C2-Phenyl Ring: Provides a dense π-electron system that can be leveraged for orthogonal selectivity.
To ensure the safety and efficacy of downstream active pharmaceutical ingredients (APIs), the purity analysis of this intermediate must be rigorously validated according to the [5]. This guide objectively compares different stationary and mobile phases to establish a self-validating, robust HPLC method.
Fig 1. Stepwise HPLC method development and ICH Q2(R2) validation workflow.
Experimental Design: Causality in Method Selection
As a Senior Application Scientist, it is critical to understand why certain chromatographic conditions succeed or fail. Method development is not trial-and-error; it is the strategic manipulation of intermolecular forces.
Stationary Phase Chemistries (The "Why")
Standard C18 columns rely entirely on hydrophobic dispersion forces. While effective for neutral lipophilic compounds, they often fail to resolve 3-Iodo-2-phenylimidazo[1,2-b]pyridazine from its closely related des-iodo impurity (2-phenylimidazo[1,2-b]pyridazine) because the structural difference is purely polarizability rather than sheer hydrophobic bulk.
Phenyl-Hexyl Phases: Offer π-π electron donor-acceptor interactions. The stationary phase's phenyl ring interacts strongly with the analyte's C2-phenyl ring and the imidazo-pyridazine core, providing orthogonal selectivity that drastically improves resolution.
Polar-Embedded C18 Phases: Feature an internal amide group that sterically and electronically shields residual acidic silanols, preventing the basic nitrogens of the analyte from binding and tailing.
Fig 2. Mechanistic interactions between the analyte and a Phenyl-Hexyl stationary phase.
Mobile Phase Modifiers (The "Why")
The ionization state of the basic nitrogens dictates peak symmetry[1].
0.1% Trifluoroacetic Acid (TFA): Acts as a strong ion-pairing agent (pH ~2.0). The trifluoroacetate anion forms a neutral hydrophobic complex with the protonated basic nitrogens of the analyte, completely masking silanol interactions and yielding perfectly symmetrical peaks.
10 mM Ammonium Acetate (pH 6.8): Operates near the pKa of the molecule. This leaves the analyte in a state of partial ionization, causing split peaks or severe band broadening due to dual retention mechanisms.
To ensure [6], the following self-validating protocol was executed.
Step 1: Standard and Sample Preparation
Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.
Stock Solution: Accurately weigh 25.0 mg of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine standard. Transfer to a 50 mL volumetric flask, dissolve, and make up to volume with diluent (Concentration: 0.5 mg/mL).
Spiked Specificity Sample: Spike the stock solution with 0.5% (w/w) of known synthetic impurities: 2-phenylimidazo[1,2-b]pyridazine (des-iodo impurity) and 3-amino-6-chloropyridazine (starting material).
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.
Step 2: Chromatographic Setup
System: UHPLC system equipped with a Photodiode Array (PDA) detector.
Detection Wavelength: 254 nm (optimal for the imidazo-pyridazine chromophore)[1].
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C ± 1°C.
Injection Volume: 5 µL.
Step 3: Gradient Elution Program
Mobile Phase A: Water + 0.1% TFA (v/v)
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)
Gradient: 0-2 min (5% B), 2-15 min (linear gradient to 95% B), 15-18 min (hold at 95% B), 18-20 min (re-equilibration at 5% B).
Step 4: ICH Q2(R2) Validation Execution
Specificity: Inject Blank, Placebo, and Spiked Sample to verify peak purity angles are less than peak purity thresholds.
Linearity: Inject standards at 25%, 50%, 75%, 100%, 125%, and 150% of the working concentration.
Precision: Perform 6 replicate injections of the 100% standard to assess system repeatability.
Comparative Performance Data
The following tables objectively summarize the experimental data collected during the method optimization phase.
Column Chemistry Comparison
Conditions: Gradient elution using Water/Acetonitrile with 0.1% TFA.
Column Chemistry (150 x 4.6 mm, 3µm)
Retention Time (min)
Tailing Factor (USP)
Resolution (vs. Des-iodo Impurity)
Chromatographic Verdict
Standard C18
12.4
1.65
1.8
Sub-optimal. Poor selectivity between halogenated variants.
Analyte is partially unprotonated; severe band broadening.
ICH Q2(R2) Validation Summary
Using the optimized conditions (Phenyl-Hexyl column with 0.1% TFA ), the method was subjected to full[5][7]. The procedure demonstrated that the analytical method is definitively fit for its intended purpose[5].
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at analyte RT
No co-eluting peaks (Peak Purity > 0.999)
Pass
Linearity (Range)
R² ≥ 0.999 (25% to 150%)
R² = 0.9998
Pass
System Precision
%RSD ≤ 2.0% (n=6 injections)
%RSD = 0.45%
Pass
Method Accuracy
Recovery between 98.0% - 102.0%
99.6% (Mean recovery)
Pass
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Pass
Conclusion
For the purity analysis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, standard C18 columns and MS-friendly modifiers like Formic Acid or Ammonium Acetate fail to provide the necessary chromatographic performance. The experimental data confirms that a Phenyl-Hexyl stationary phase combined with a 0.1% TFA mobile phase creates a highly synergistic system. The π-π interactions resolve critical structural impurities, while the strong ion-pairing of TFA suppresses silanol-induced tailing, resulting in a robust method that easily exceeds all ICH Q2(R2) validation criteria.
References
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. 6
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. 7
Validation of Analytical Procedures Q2(R2) - ICH. ICH. 5
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. 1
Synthesis of [123I]iodine labelled imidazo[1,2-b] pyridazines as potential probes for the study of peripheral benzodiazepine receptors using SPECT. ANU. 3
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. 2
Mass spectrometry fragmentation patterns of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine compared to analogs
An In-Depth Guide to the Mass Spectrometric Fragmentation Patterns of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine and its Analogs Introduction: The Analytical Challenge of Novel Heterocycles The imidazo[1,2-b]pyridazine scaf...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometric Fragmentation Patterns of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine and its Analogs
Introduction: The Analytical Challenge of Novel Heterocycles
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules investigated for a range of biological activities, including potential applications in neuropharmacology and as antimicrobial agents.[1] The synthesis and functionalization of this heterocyclic system are areas of active research, often employing metal-catalyzed cross-coupling reactions to generate diverse libraries of compounds.[2] As drug development pipelines advance, the unambiguous characterization of these novel chemical entities becomes paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for molecular identification and structural elucidation.[3]
This guide provides a comparative analysis of the gas-phase fragmentation behavior of 3-iodo-2-phenylimidazo[1,2-b]pyridazine under electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. By systematically comparing its fragmentation pattern to that of its key analogs—the unsubstituted imidazo[1,2-b]pyridazine core and 2-phenylimidazo[1,2-b]pyridazine—we will establish diagnostic fragmentation pathways. Understanding how substituents on this heterocyclic system direct fragmentation is crucial for researchers in identifying reaction products, characterizing metabolites, and profiling impurities.
Theoretical Framework: Ionization and Fragmentation of Nitrogen Heterocycles
The study of nitrogen-containing heterocyclic compounds (NHCs) by mass spectrometry is a well-established field.[4][5] For the analyses discussed herein, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for determining the molecular weight of the intact analyte.[6]
The molecules in this guide contain three nitrogen atoms. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass and, consequently, an odd m/z value for its protonated [M+H]⁺ ion.[7] This provides an initial, rapid check for compound identity.
Subsequent structural information is gleaned from tandem mass spectrometry (MS/MS), where the protonated precursor ion is mass-selected, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting product ions are mass-analyzed.[8] The fragmentation pathways are dictated by the underlying structure, with cleavages occurring at the weakest bonds and rearrangements leading to the formation of stable ions and neutral losses.
Experimental Protocol: A Self-Validating Methodology
The following protocol outlines a robust methodology for acquiring high-resolution MS/MS data for the comparative analysis of imidazo[1,2-b]pyridazine analogs. The causality behind each step is explained to ensure methodological transparency and reproducibility.
1. Sample Preparation:
Step 1: Prepare individual stock solutions of each analog (imidazo[1,2-b]pyridazine, 2-phenylimidazo[1,2-b]pyridazine, and 3-iodo-2-phenylimidazo[1,2-b]pyridazine) at a concentration of 1 mg/mL in HPLC-grade methanol.
Step 2: Create working solutions by diluting the stock solutions to a final concentration of 1 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid.
Rationale: The use of acetonitrile/water is a common mobile phase for reverse-phase chromatography and direct infusion ESI.[9] The addition of 0.1% formic acid is critical; it provides a source of protons to facilitate the formation of the desired [M+H]⁺ ions in positive ion mode.[8]
2. Instrumentation and Data Acquisition:
Instrument: A quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.
Rationale: A Q-TOF instrument provides high resolution and accurate mass capabilities, allowing for the determination of elemental compositions for both precursor and product ions, which is essential for confident fragment identification.
Infusion: The working solutions are introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.
Rationale: Direct infusion is a simple and effective method for analyzing pure compounds and understanding their intrinsic fragmentation behavior without chromatographic complications.
ESI Source Parameters (Positive Ion Mode):
Capillary Voltage: 3.5 kV
Sampling Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Gas (N₂): 600 L/hr at 350 °C
Rationale: These parameters are optimized to achieve a stable electrospray, promote efficient desolvation and ionization, and minimize unwanted in-source fragmentation, ensuring the [M+H]⁺ ion is the predominant species entering the quadrupole.
MS and MS/MS Acquisition:
MS Scan: Acquire a full scan MS spectrum from m/z 50-500 to confirm the m/z of the protonated molecule [M+H]⁺ for each analog.
MS/MS Scan: Select the [M+H]⁺ ion of each analog as the precursor for CID. Use a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas.
Rationale: Ramping the collision energy ensures that both low-energy (rearrangement-driven) and high-energy (bond-scission) fragmentation pathways are observed, providing a comprehensive fragmentation fingerprint for each molecule.
Fragmentation Pattern Analysis: A Comparative Approach
The Core Scaffold: Imidazo[1,2-b]pyridazine
The fragmentation of the unsubstituted imidazo[1,2-b]pyridazine core ([M+H]⁺ at m/z 120.1) provides the baseline for this analysis. The fused ring system is relatively stable, but under CID, it undergoes characteristic cleavages, primarily involving the more labile pyridazine ring.[10] The proposed major fragmentation pathway involves a retro-Diels-Alder (RDA)-type cleavage of the pyridazine ring, leading to the expulsion of stable neutral molecules like HCN.
Caption: Proposed fragmentation of the imidazo[1,2-b]pyridazine core.
Influence of the Phenyl Group: 2-Phenylimidazo[1,2-b]pyridazine
Introducing a phenyl group at the 2-position ([M+H]⁺ at m/z 196.1) adds new, dominant fragmentation channels while retaining some features of the core scaffold. The most facile cleavage is often the loss of the phenyl substituent or related fragments. Based on studies of similar phenyl-substituted heterocycles, a key fragmentation is the loss of a neutral phenylacetylene molecule (C₈H₆) or a benzylic radical.[11]
Caption: Key fragmentation pathways for the 2-phenyl analog.
The Target Molecule: 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
The addition of an iodine atom at the 3-position ([M+H]⁺ at m/z 322.0) introduces the weakest bond in the molecule: the C-I bond.[12] Consequently, the most characteristic and often most abundant fragmentation pathway for iodo-substituted organic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•), which has a mass of 127 Da.[13][14] This fragmentation is highly diagnostic.
The resulting fragment ion at m/z 195.0 corresponds to the 2-phenylimidazo[1,2-b]pyridazine radical cation. This ion can then undergo further fragmentation similar to the protonated 2-phenyl analog, such as the loss of HCN.
Caption: Diagnostic fragmentation of 3-iodo-2-phenylimidazo[1,2-b]pyridazine.
Comparative Data Summary
The table below summarizes the key diagnostic ions for each analog, providing a clear guide for their differentiation via MS/MS analysis.
Compound
Precursor Ion [M+H]⁺ (m/z)
Key Fragment 1 (m/z)
Proposed Neutral Loss 1
Key Fragment 2 (m/z)
Proposed Neutral Loss 2
Imidazo[1,2-b]pyridazine
120.1
93.1
HCN
66.1
HCN
2-Phenylimidazo[1,2-b]pyridazine
196.1
119.1
C₆H₅
92.1
HCN
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
322.0
195.0
I• (Iodine Radical)
168.0
HCN
Conclusion
The mass spectrometric fragmentation of 3-iodo-2-phenylimidazo[1,2-b]pyridazine is dominated by a highly diagnostic neutral loss of an iodine radical (127 Da), a direct consequence of the labile carbon-iodine bond. This primary fragmentation provides an immediate and unambiguous marker for the presence of the iodine substituent. The resulting fragment ion at m/z 195.0 serves as the entry point into a secondary fragmentation cascade that mirrors the behavior of the 2-phenylimidazo[1,2-b]pyridazine analog, primarily involving losses from the core heterocyclic structure.
By systematically comparing the fragmentation patterns of the core scaffold, the 2-phenyl substituted analog, and the 3-iodo-2-phenyl target molecule, we have established a clear and logical framework for the structural identification of this important class of compounds. This guide provides researchers and drug development professionals with the foundational knowledge and specific mass spectrometric signatures necessary to confidently characterize novel imidazo[1,2-b]pyridazine derivatives.
References
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC. (2025, March 10). Molecules.
3-Iodo-2-phenylimidazo[1,2-b]pyridazine - Smolecule. (2023, November 23). Smolecule.
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. (2025, March 10). PubMed.
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (n.d.).
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (n.d.). Der Pharma Chemica.
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (n.d.). ACS Medicinal Chemistry Letters.
Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 1-Dodecene, 12-iodo-. (2026, March). Benchchem.
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021, December 15). PubMed.
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025, May 14). Journal of Medicinal Chemistry.
mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram. (n.d.). Doc Brown's Advanced Organic Chemistry.
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.). Journal of Mass Spectrometry.
The Nitrogen Rule in Mass Spectrometry. (2025, September 27). Chemistry Steps.
Heterocyclic Nitrogen Compounds. (n.d.).
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September).
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram. (n.d.). Doc Brown's Advanced Organic Chemistry.
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Molecules.
A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. (2013, January 23). University of Southampton.
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
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(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16).
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Scaffold Optimization in Medicinal Chemistry: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine
As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions in hit-to-lead optimization is the selection of the core heterocyclic scaffold. The 5,6-fused bicyclic heteroaromatic sy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions in hit-to-lead optimization is the selection of the core heterocyclic scaffold. The 5,6-fused bicyclic heteroaromatic systems are privileged structures, frequently utilized to target kinases, GPCRs, and central nervous system (CNS) receptors.
This guide provides an in-depth structural and functional comparison between two highly relevant bioisosteres: the imidazo[1,2-a]pyridine and the imidazo[1,2-b]pyridazine scaffolds. By understanding the physicochemical causality behind a simple "nitrogen walk" (the addition of a nitrogen atom in the 6-membered ring), researchers can rationally design compounds with superior target affinity, optimized pharmacokinetics, and enhanced metabolic stability[1][2].
Structural and Physicochemical Comparison
The fundamental difference between these two scaffolds lies in the 6-membered ring. Imidazo[1,2-a]pyridine consists of an imidazole ring fused to a pyridine ring, whereas imidazo[1,2-b]pyridazine features a pyridazine ring (containing an adjacent nitrogen, N5)[3][4].
This single heteroatom substitution drastically alters the electron density of the aromatic system. The extra nitrogen in the imidazo[1,2-b]pyridazine core acts as an electron-withdrawing group, rendering the core less electron-rich than its pyridine counterpart.
Causality in Scaffold Switching:
Lipophilicity (LogP) & Solubility: The introduction of the N5 atom introduces an additional Hydrogen Bond Acceptor (HBA). This increases the Topological Polar Surface Area (TPSA) by approximately 12.9 Ų, which predictably lowers the LogP and significantly enhances aqueous solubility—a critical factor for oral bioavailability[3].
Metabolic Stability: Imidazo[1,2-a]pyridines are often susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism due to their electron-rich nature[5]. The electron-deficient nature of the imidazo[1,2-b]pyridazine core fortifies the scaffold against electrophilic metabolic attack, prolonging the compound's half-life[6].
Kinase Hinge Binding: In kinase inhibitor design, the bridgehead nitrogen and the N1 nitrogen often coordinate with the ATP-binding hinge region. The N5 in imidazo[1,2-b]pyridazine can either provide an alternative hinge-binding vector or alter the dihedral angle of C3-substituents, optimizing the fit within the binding pocket[7][8].
To objectively evaluate these scaffolds, rigorous synthetic and biological validation workflows must be employed. Below are the standard, self-validating protocols used to synthesize the cores and evaluate their performance against kinase targets.
Protocol A: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB multicomponent reaction is the gold standard for rapidly generating imidazo[1,2-a]pyridine libraries.
Causality: Utilizing a multicomponent reaction (MCR) minimizes the isolation of reactive intermediates. The use of a Lewis acid catalyst (or ultrasound in aqueous media) drives the initial imine formation between the 2-aminopyridine and aldehyde, followed by a[4+1] cycloaddition with the isocyanide, ensuring high atom economy[9].
Step-by-Step Workflow:
Reagent Assembly: In a 10 mL microwave vial, combine 2-aminopyridine (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) in a green solvent (e.g., water or ethanol).
Catalysis: Add a catalytic amount of a Lewis acid (e.g., 10 mol% Sc(OTf)3 or solid-supported acid). Rationale: The catalyst accelerates the Schiff base formation, preventing isocyanide degradation.
Reaction: Subject the mixture to ultrasound irradiation at 60 °C for 30–45 minutes[9].
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the intermediate imine mass disappears and the[M+H]+ of the cyclized product dominates.
Purification: Filter the precipitate or purify via flash chromatography (DCM/MeOH). Validate final purity (>95%) using 1H-NMR, specifically looking for the disappearance of the aldehyde proton (~9-10 ppm) and the presence of the characteristic imidazole C3 proton (if unsubstituted).
Protocol B: TR-FRET Kinase Binding Assay (Targeting DYRK1A or c-Met)
When comparing the kinase inhibitory activity of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives (e.g., for DYRK1A or dual c-Met/VEGFR2 inhibition), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred assay[7][8].
Causality: Heteroaromatic scaffolds often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay before measuring emission, completely eliminating background auto-fluorescence and preventing false positives.
Step-by-Step Workflow:
Compound Preparation: Serially dilute the synthesized scaffold compounds in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration ≤1% to prevent kinase denaturation).
Kinase Incubation: Add the recombinant kinase (e.g., DYRK1A) and the specific fluorescent tracer ligand to the wells.
Antibody Addition: Add the Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His) which binds to the kinase. Mechanism: If the scaffold compound displaces the tracer, the FRET signal between the Europium donor and the tracer acceptor is lost.
Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
Self-Validation (Z'-Factor Calculation): Before calculating IC50 values, calculate the Z'-factor using positive (known inhibitor, e.g., Ponatinib) and negative (DMSO only) controls. Rule: Proceed with data analysis only if Z' > 0.5, confirming a robust signal window.
Data Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression model.
Caption: End-to-end self-validating workflow for scaffold synthesis and biological evaluation.
Conclusion
The transition from an imidazo[1,2-a]pyridine to an imidazo[1,2-b]pyridazine scaffold is a powerful strategy in medicinal chemistry. While imidazo[1,2-a]pyridines offer excellent baseline affinities and established synthetic tractability[5][9], they can suffer from poor metabolic stability and high lipophilicity. By strategically introducing the N5 nitrogen to form the imidazo[1,2-b]pyridazine core, researchers can lower LogP, improve aqueous solubility, and protect the core from CYP450 oxidation, often while simultaneously improving kinase hinge-binding interactions[7][8].
References
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed (NIH). Available at: [Link]
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at:[Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at:[Link]
On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. DergiPark. Available at:[Link]
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University (ORCA). Available at: [Link]
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. ResearchGate. Available at: [Link]
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC (NIH). Available at:[Link]
Personal protective equipment for handling 3-Iodo-2-phenylimidazo[1,2-b]pyridazine
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a molecule’s physicochemical properties. 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a molecule’s physicochemical properties. 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a highly versatile heterocyclic building block. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neurological imaging agents[1].
However, the very features that make this compound synthetically valuable—specifically, the highly reactive iodine atom at the 3-position that facilitates palladium-catalyzed cross-coupling and nucleophilic substitution[1]—also dictate strict handling protocols. Because it is a halogenated heterocycle typically handled as a fine, crystalline powder, it presents distinct inhalation and contact risks[2].
This guide provides a comprehensive, causality-driven operational plan for configuring Personal Protective Equipment (PPE), executing safe handling procedures, and managing waste for 3-Iodo-2-phenylimidazo[1,2-b]pyridazine.
Hazard Causality and Quantitative Risk Profile
To design an effective PPE strategy, we must first understand the molecular hazards. The imidazo[1,2-b]pyridazine scaffold is a known irritant[3]. The addition of the lipophilic iodine atom increases the molecule's ability to permeate biological membranes, exacerbating its potential to cause localized irritation upon contact.
Table 1: Standardized GHS Hazard Profile for Imidazo[1,2-b]pyridazines
GHS Code
Hazard Classification
Causality / Mechanistic Rationale
H315
Causes skin irritation
Lipophilic halogenated heterocycles can disrupt the lipid bilayer of the stratum corneum, leading to localized dermal inflammation[3].
H319
Causes serious eye irritation
Fine particulates dissolve in ocular fluid, causing rapid pH shifts and irritation to the corneal epithelium[3].
| H335 | May cause respiratory irritation | Aerosolized micro-powders can bypass upper respiratory cilia, depositing in the bronchioles and triggering an inflammatory response[3]. |
The PPE Configuration System
PPE should never be a static checklist; it is a dynamic, self-validating barrier system. Below is the mandatory PPE configuration for handling 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, grounded in the compound's specific physicochemical risks.
Engineering Controls First (The Primary Barrier): Before donning PPE, verify that your chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). This mitigates the H335 inhalation hazard before the bottle is even opened.
Ocular Protection: Wear chemical splash goggles (not standard safety glasses). Standard glasses leave gaps at the brow and cheek; goggles provide a hermetic seal against aerosolized powders.
Dermal Protection (Double-Gloving): Use nitrile gloves . Because this compound is frequently used in cross-coupling reactions involving highly permeating solvents (e.g., DMF, DMSO, or 1,4-dioxane), a single glove layer is insufficient. Causality: If a solvent drop containing dissolved 3-Iodo-2-phenylimidazo[1,2-b]pyridazine lands on your hand, the solvent acts as a permeation enhancer, carrying the irritant directly through compromised nitrile. Double-gloving allows you to immediately strip the outer contaminated glove while maintaining a protective inner layer.
Body Protection: A flame-resistant (FR) lab coat fully buttoned to the neck.
Systematic PPE donning workflow for handling reactive halogenated powders.
Operational Handling: Step-by-Step Weighing and Transfer Protocol
When preparing 3-Iodo-2-phenylimidazo[1,2-b]pyridazine for a standard palladium-catalyzed cross-coupling reaction, the highest risk of exposure occurs during the weighing and transfer phases. Follow this self-validating protocol:
Step 1: Environmental Preparation
Clear the fume hood of all unnecessary clutter to ensure laminar airflow. Place an anti-static weighing boat on the analytical balance. Causality: Static electricity can cause fine powders to repel from the spatula and aerosolize, increasing the risk of inhalation and contamination.
Step 2: Container Equilibration
If the compound is stored at 2–8°C, allow the sealed container to reach room temperature in a desiccator before opening. Causality: Opening a cold container introduces atmospheric moisture, which can degrade the compound and cause the powder to clump, making accurate weighing difficult.
Step 3: The Transfer Execution
Using a clean, grounded micro-spatula, carefully transfer the required mass of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine into the weighing boat. Keep the source bottle and the balance as close together as possible to minimize the transfer path.
Step 4: Solvent Solubilization (In-Hood)
Do not transport the dry powder across the lab. Instead, transfer the powder directly into your reaction flask (e.g., a Schlenk flask or microwave vial) while still inside the fume hood. Immediately add your reaction solvent (e.g., 1,4-dioxane) to solubilize the powder. Causality: Once the compound is in solution, the inhalation hazard (H335) is effectively neutralized, shifting the risk profile entirely to dermal exposure.
Spill Response and Disposal Plan
Halogenated heterocycles require strict segregation during disposal. The presence of the iodine atom means this compound cannot be routed into standard organic waste streams[2].
Spill Response Protocol:
Containment: If a powder spill occurs, do not sweep it dry, as this will aerosolize the irritant.
Dampening: Gently cover the spill with absorbent paper towels dampened with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust formation.
Collection: Carefully scoop the dampened material into a dedicated, sealable solid waste container.
Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, to remove any residual lipophilic residue.
Waste Disposal Segregation:
Reaction mixtures containing 3-Iodo-2-phenylimidazo[1,2-b]pyridazine must be disposed of in a dedicated Halogenated Organic Waste stream. Causality: During municipal or institutional waste incineration, halogenated compounds require specialized high-temperature combustion with scrubber systems to prevent the release of corrosive hydrogen iodide (HI) gas into the atmosphere.
Stepwise disposal protocol for iodinated heterocyclic chemical waste.
References
PubChem - National Institutes of Health (NIH). Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - Safety and Hazards. Retrieved from: [Link]